Edoxaban tosylate monohydrate

Catalog No.
S548875
CAS No.
1229194-11-9
M.F
C31H40ClN7O8S2
M. Wt
738.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban tosylate monohydrate

CAS Number

1229194-11-9

Product Name

Edoxaban tosylate monohydrate

IUPAC Name

N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C31H40ClN7O8S2

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N

SMILES

Array

Synonyms

DU-176, DU-176b, edoxaban, edoxaban tosylate, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate, Savaysa

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

The exact mass of the compound Edoxaban tosylate monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Edoxaban mechanism of action Factor Xa inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Edoxaban exerts its therapeutic effect by strategically inhibiting Factor Xa, a pivotal serine protease at the convergence point of the intrinsic and extrinsic coagulation pathways [1].

  • Role of Factor Xa: In the coagulation cascade, FXa is responsible for cleaving prothrombin to generate thrombin. This is a critical amplification step, where a single molecule of FXa can lead to the production of over 1,000 thrombin molecules [2]. Thrombin then converts fibrinogen to fibrin, the main structural component of a blood clot.
  • Inhibition Specifics: Unlike indirect inhibitors that require antithrombin III, edoxaban directly binds to the active site of FXa, blocking its interaction with its substrate. This inhibition targets both free FXa and FXa that is already bound within the prothrombinase complex [2]. By preventing thrombin generation, edoxaban effectively suppresses the formation of the fibrin meshwork and thrombin-induced platelet aggregation [3].

The following diagram illustrates where edoxaban acts within the simplified coagulation cascade:

G IntrinsicPathway Intrinsic Pathway FactorX Factor X IntrinsicPathway->FactorX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot Conversion Inhibitor Edoxaban Inhibitor->FactorXa Inhibits

Pharmacological Profile

A comprehensive understanding of edoxaban's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential for its clinical application and research.

Pharmacokinetics The table below details the absorption, distribution, metabolism, and excretion profile of edoxaban [3] [4] [2].

Parameter Value/Description
Bioavailability ~62%
Time to Peak Plasma Concentration (T₁₈₀₀₊) 1 - 2 hours
Protein Binding ~55%
Volume of Distribution (V₄₊₊) ~107 L
Half-life (T₁₀₁₀₀₁₀₀) 10 - 14 hours
Metabolism Minimal hepatic metabolism; primarily via hydrolysis by hCE-1
Primary Route of Excretion Renal (50%) and fecal/biliary (50%)

Pharmacodynamics Administration of edoxaban results in a dose-dependent inhibition of FXa activity. It prolongs standard clotting times such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) [4] [5]. However, these changes are not consistent enough to be used for routine clinical monitoring of the drug's anticoagulant effect [5].

Clinical & Research Application

FDA-Approved Indications & Dosing Edoxaban is approved for [3] [4]:

  • Reducing risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF).
  • Treating deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial parenteral anticoagulation.

Dosing must be individualized, with reductions to 30 mg once daily for NVAF patients with creatinine clearance (CrCl) 15-50 mL/min, and for DVT/PE patients with CrCl 15-50 mL/min or body weight ≤60 kg [3]. It is not recommended for NVAF patients with CrCl >95 mL/min due to reduced efficacy [3] [4].

Key Clinical Evidence The ENGAGE AF-TIMI 48 trial established that high-dose edoxaban (60 mg) was non-inferior to warfarin in preventing stroke or systemic embolism in NVAF patients, with significantly lower rates of major bleeding and cardiovascular death [3] [5]. The Hokusai-VTE study demonstrated its non-inferiority to warfarin for the treatment of VTE, with a similar safety profile [3].

Recent Preclinical Insights Emerging research explores edoxaban's potential beyond traditional anticoagulation. One preclinical study in a porcine model of unstable coronary plaques suggested that edoxaban monotherapy was equivalent to dual antiplatelet therapy (DAPT) in preventing in-stent thrombosis and was potentially superior in reducing neointimal hyperplasia and stabilizing plaques [6]. This highlights a potential novel therapeutic avenue that warrants further clinical investigation.

Technical & Experimental Characterization

Molecular Structure Analysis The molecular structure of edoxaban is characterized by an L-shaped geometry, as revealed by density functional theory (DFT) calculations [7]. This specific three-dimensional conformation is crucial for its high-affinity binding to the active site of Factor Xa. The equilibrium structure is significantly influenced by the aqueous environment, which impacts the orientation of key functional groups [7].

Key Experimental Findings

  • High Selectivity: Edoxaban exhibits a >10,000-fold greater selectivity for FXa over other related serine proteases like thrombin (FIIa) [2].
  • Inhibition of Prothrombinase Complex: It effectively inhibits FXa even within the prothrombinase complex, which is critical for its potent antithrombotic effect [2].

References

Edoxaban pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Properties of Edoxaban

The table below summarizes the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) parameters of edoxaban.

Parameter Description
Mechanism of Action Direct, selective, and reversible inhibition of factor Xa (FXa). [1]
Bioavailability Approximately 62%. [2]
Tmax (Time to Cmax) 1 to 2 hours post-dose. [2] [1]
Plasma Protein Binding About 55% (40-59%). [3]
Apparent Volume of Distribution (Vd/F) 336.4 L (value fixed for a population PK model in Japanese AF patients). [4] [5]
Primary Metabolic Enzymes Carboxylesterase 1 (CES1, major); Cytochrome P450 3A4 (CYP3A4, minor). [3]
Key Transporters P-glycoprotein (P-gp). [4] [3] [6]
Elimination Half-life 10 to 14 hours. [2] [1]
Fraction Excreted Unchanged in Urine Approximately 35-50%. [2] [1]
Fraction Excreted via Feces Approximately 60% (includes unabsorbed drug and biliary excretion). [2]
Active Metabolites M4 metabolite (formed by CES1), has higher in vitro anti-FXa activity than parent drug but low plasma exposure (<10% of total). [3]

ADME Pathway and Key Interactions

The following diagram illustrates the journey of edoxaban in the body, from absorption to excretion, highlighting key proteins involved.

edoxaban_adme OralDose Oral Dose GutLumen Gut Lumen OralDose->GutLumen Enterocyte Enterocyte GutLumen->Enterocyte Absorption Enterocyte->GutLumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein To Liver Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Distribution Feces Feces Liver->Feces Biliary Excretion MetaboliteM4 Active Metabolite M4 Liver->MetaboliteM4 CES1 (Major) CYP3A4 (Minor) SystemicCirculation->Liver Circulation Kidney Kidney SystemicCirculation->Kidney Renal Filtration Urine Urine Kidney->Urine ~35-50% Unchanged MetaboliteM4->Feces MetaboliteM4->Urine PgpInhib P-gp Inhibitors (e.g., Verapamil) PgpInhib->Enterocyte Inhibits

This diagram maps the complete ADME process, showing where key drug interactions and metabolic activities occur.

Quantitative Influences on PK and Clinical Dosing

Edoxaban exposure is significantly affected by patient physiology and concomitant medications. The table below summarizes the impact of key covariates.

Covariate Impact on Edoxaban Exposure (AUC) Clinical Dosing Recommendation
Renal Impairment (Reduced CLcr) Increased exposure due to decreased renal clearance. [4] [3] NVAF: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min. Avoid if CrCl >95 mL/min. VTE: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min or body weight <60 kg. [1]
Drug-Drug Interactions (P-gp Inhibitors) Increased Cmax and AUC. [2] [6] Concomitant use of strong P-gp inhibitors (e.g., cyclosporine, dronedarone, erythromycin, ketoconazole) is a criterion for dose reduction to 30 mg once daily. [2] [1]
Body Weight (<60 kg) Increased trough concentrations (Cmin). [2] For VTE treatment, reduce dose to 30 mg once daily. [1]
Age (Geriatric ≥80 years) Population PK models suggest increased exposure compared to trial populations. [7] Follow renal dosing guidelines; real-world studies support 15-30 mg daily in very elderly. [8] [9]
Proton Pump Inhibitors (PPIs) Reduces relative bioavailability by 24%, but not considered clinically relevant. [7] No dose adjustment required. [7]

Key Experimental Models and Methodologies

Researchers use several advanced techniques to characterize edoxaban's pharmacokinetics.

  • 1. Physiologically Based Pharmacokinetic (PBPK) Modeling

    • Purpose: To predict PK profiles, drug-drug interactions (DDIs), and drug-disease interactions in virtual populations. [3]
    • Protocol Overview: A whole-body PBPK model for edoxaban and its metabolite M4 was developed in SimCYP. The model integrates drug-dependent parameters (e.g., permeability, enzyme/transporter kinetics) with population-dependent physiological parameters. It was validated by comparing predicted plasma concentration-time profiles and AUC values with observed clinical data from healthy subjects, both with and without interacting drugs. [3] [6]
    • Application: The validated model was used to simulate and predict the synergistic effect of inhibitory DDIs and renal impairment on edoxaban and M4 exposure and the resulting anticoagulation effect. [3]
  • 2. Population Pharmacokinetic (PPK) Analysis

    • Purpose: To quantify and explain the inter-individual variability in drug concentrations using sparse real-world patient data. [4] [5]
    • Protocol Overview: A one-compartment model with first-order absorption and elimination is typically used. The model is built using non-linear mixed-effects modeling software (e.g., NONMEM). Covariates like creatinine clearance (CLcr), body weight, age, and genetic polymorphisms (e.g., ABCB1, CYP3A5) are tested for their influence on apparent oral clearance (CL/F). [4] [5]
    • Finding: A PPK analysis in 131 Japanese AF patients confirmed that renal function (CLcr) is a significant covariate for CL/F, while genetic polymorphisms in ABCB1 and CYP3A5 were not. [4] [5]
  • 3. In Vivo Pharmacodynamic (PD) Correlations

    • Purpose: To link drug exposure to clinical effects (efficacy and safety). [2] [8]
    • Protocol Overview: In clinical studies, plasma edoxaban concentrations are correlated with PD markers like anti-Factor Xa activity. For example, blood samples are collected at trough (pre-dose) and peak (3-4 hours post-dose) to measure anti-FXa levels, which serve as a validated surrogate for plasma concentration. [8] [9]
    • Finding: Phase II studies indicated that trough concentrations (Cmin) are more closely associated with bleeding rates than peak concentrations. [2] Real-world studies in octogenarians use anti-FXa levels to confirm the pharmacodynamic profile of reduced-dose regimens. [8] [9]

References

Edoxaban therapeutic uses venous thromboembolism

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Outcomes in VTE

The table below summarizes key quantitative data on edoxaban's effectiveness and safety from recent real-world studies, which confirm the findings of initial phase III clinical trials.

Study / Registry Name Study Design & Population Key Efficacy Outcomes (Recurrent VTE) Key Safety Outcomes (Major Bleeding) Other Notable Outcomes
DRESDEN NOAC REGISTRY [1] Prospective, non-interventional (N=323); acute VTE patients; follow-up: mean 3.9 years 0.9% (0.6/100 patient-years) during therapy [1] 5.0% (3.2/100 patient-years) [1] 78.2% persistence on edoxaban at 6 months; 43.7% experienced clinically relevant non-major bleeding [1]
ETNA-VTE Europe [2] Prospective, post-authorization (N=2,644); VTE patients treated for up to 18 months 3.8% total (1.6%/year during therapy) [2] 1.4% (annualized rate: 1.5%/year) [2] All-cause death: 3.6% (annualized rate: 2.6%/year) [2]
EVE Study [3] Prospective, observational (N=222); compared VTE patients with and without active cancer No significant difference in anticoagulation effect (PT/APTT) between cancer and non-cancer patients [3] Bleeding events similar between cancer and non-cancer groups [3] D-dimer levels significantly higher in cancer patients post-edoxaban administration [3]
COMMAND VTE Registry-2 [4] Multicenter registry (N=1,842); focused on edoxaban use without initial heparin lead-in No significant difference in 30-day composite outcome (death, recurrent VTE, major bleeding) with vs. without heparin [4] No significant difference in 30-day major bleeding with vs. without heparin [4] 27% of PE and 75% of DVT-only patients were treated without initial heparin [4]

Pharmacology and Mechanism of Action

Mechanism: Edoxaban is a direct, selective, and reversible inhibitor of coagulation factor Xa (FXa). It does not require antithrombin III for its activity. By binding to the active site of FXa, it inhibits the conversion of prothrombin to thrombin, thereby preventing thrombus formation and suppressing thrombin-induced platelet aggregation [5] [6].

Pharmacokinetics:

  • Absorption & Distribution: Peak plasma concentration is achieved within 1-2 hours after oral administration. The absolute bioavailability is 62%, and the steady-state volume of distribution is 107 L. Plasma protein binding is approximately 55% [5] [6].
  • Metabolism & Elimination: Edoxaban is not extensively metabolized. Approximately 50% of the administered dose is excreted unchanged in the urine via renal clearance. The remaining drug is eliminated through biliary and intestinal pathways, appearing in the feces. The terminal elimination half-life is 10 to 14 hours [5] [6].

The following diagram illustrates the mechanism of action of edoxaban within the coagulation cascade:

G IntrinsicPathway Intrinsic Pathway FX Factor X IntrinsicPathway->FX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FX FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot Edoxaban Edoxaban Edoxaban->FXa Inhibits

Edoxaban inhibits Factor Xa, a key convergence point of the coagulation cascade.

Dosing and Administration in VTE

Standard Regimen:

  • Indication: Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) [5] [7].
  • Dosage: The recommended dose is 60 mg once daily.
  • Initial Therapy: Must be initiated after 5 to 10 days of initial therapy with a parenteral anticoagulant (e.g., heparin) [5] [6] [7].

Dosage Adjustments: The dose should be reduced to 30 mg once daily in patients who meet any of the following criteria [5] [7]:

  • Renal Impairment: Creatinine clearance (CrCl) between 15 and 50 mL/min.
  • Low Body Weight: Body weight ≤ 60 kg.
  • Concomitant Medication: Use with certain P-glycoprotein (P-gp) inhibitors (e.g., cyclosporine, dronedarone, erythromycin, ketoconazole) [5] [7].

Special Populations:

  • Severe Renal Impairment: Not recommended in patients with CrCl < 15 mL/min or those on dialysis [5] [7].
  • Hepatic Impairment: No dose adjustment is required for mild (Child-Pugh A) impairment. Use is not recommended in patients with moderate-to-severe impairment (Child-Pugh B or C) due to intrinsic coagulation abnormalities [5] [7].

Key Experimental Protocol Insights

For researchers designing studies on edoxaban in VTE, the EVE Study provides a detailed methodological framework for assessing anticoagulant effects in specific subpopulations [3].

1. Study Objective: To compare the anticoagulant effects of edoxaban between VTE patients with active cancer and those without.

2. Participant Selection:

  • Inclusion: Patients with newly diagnosed VTE (via imaging) who were initiated on edoxaban for treatment.
  • Exclusion: Key criteria included recent use of other anticoagulants (with specific washout periods), life expectancy <3 months, creatinine clearance <15 mL/min, and active bleeding [3].

3. Dosing Regimen:

  • Patients received oral edoxaban (30 mg or 60 mg daily). The 30 mg dose was used for patients with body weight ≤60 kg, CrCl ≤50 mL/min, or concomitant use of P-gp inhibitors [3].

4. Data Collection and Outcome Measures:

  • Primary Outcomes: Coagulation parameters—Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), and D-dimer levels—measured from blood samples collected 5 hours after the first edoxaban dose.
  • Secondary Outcomes: Longitudinal changes in PT and APTT at later time points (e.g., days 7 and 30), and the incidence of adverse events (all-cause death, recurrent VTE, major bleeding) over 30 days [3].
  • Laboratory Methods: To eliminate inter-institutional bias, blood plasma samples were frozen and analyzed centrally at a single, independent laboratory [3].

Important Clinical Considerations

  • Heparin Lead-in in Practice: Real-world data from the COMMAND VTE Registry-2 shows that a substantial proportion of patients, especially those with DVT only, are treated with edoxaban without an initial heparin lead-in. This practice was not associated with worse short-term (30-day) clinical outcomes, though it diverges from the official label [4].
  • Use in Cancer-Associated VTE: The EVE study confirmed that the anticoagulant effect of edoxaban, as measured by PT and APTT, is similar in cancer and non-cancer patients. This supports its use in cancer-associated VTE, a population at high risk for both recurrence and bleeding [3].
  • Persistence and Switching: Real-world data indicates high treatment persistence (78.2% at 6 months). A small percentage of patients (2%) may be electively switched to a reduced-dose DOAC (e.g., apixaban 2.5 mg twice daily or rivaroxaban 10 mg once daily) for secondary prophylaxis after the initial treatment period [1].

References

Interference with Specific Coagulation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Edoxaban's potent anti-FXa activity can significantly interfere with the results of other specialized coagulation tests. The table below outlines key assays that are affected and the recommended alternatives.

Affected Assay Nature of Interference Recommended Alternative Method
Lupus Anticoagulant (LA) Can cause false-positive results [1]. Testing should be performed when edoxaban is at trough levels or absent. Use of DOAC-absorbent agents can be considered [1].
Protein S (clotting method) Results are impaired [1]. Use an immunological assay (antigenic) [1].
Activated Protein C Resistance (APC-R) Results are impaired [1]. Not specified in search results, but genetic testing for Factor V Leiden is unaffected.
Antithrombin (FXa-based) Falsely elevated results [1]. Use a thrombin-based (FIIa) assay [1].
Clotting Factor Activity Results are impaired for various factors (e.g., II, V, VII, VIII, IX, X, XI) [1]. Use immunological assays where applicable [1].

Experimental Considerations for Research

For reliable and interpretable data in edoxaban studies, specific experimental protocols and conditions must be adhered to.

  • Sample Timing is Critical: Standardize the time between the last drug intake and blood sampling. Plasma concentrations range from ~25 ng/mL at trough (Ctrough) to ~170 ng/mL at peak (Cmax) [1]. Failing to control for this leads to highly variable results.
  • Use Appropriate Controls: In vitro studies should include a vehicle control. When spiking edoxaban into plasma, the concentration range should cover the clinical on-therapy range (0 to 1000 ng/mL) [1].
  • Mechanistic Pathway Investigation: Research into edoxaban's potential pleiotropic effects suggests it may inhibit FXa-induced signaling in endothelial cells, potentially involving the PI3K/AKT pathway and reducing pro-inflammatory and pro-migratory responses [2]. The diagram below illustrates this proposed signaling pathway.

G FXa FXa PAR2 PAR2 FXa->PAR2 PI3K PI3K PAR2->PI3K AKT AKT PI3K->AKT Migration Migration AKT->Migration Inflammation Inflammation AKT->Inflammation Edoxaban Edoxaban Edoxaban->FXa Inhibits

Edoxaban inhibits FXa-PAR2 signaling, potentially attenuating PI3K/AKT-mediated cellular responses.

A Practical Laboratory Guide

  • For Measuring Edoxaban: Chromogenic anti-Xa assays with edoxaban calibration are the gold standard [1].
  • For Detecting Presence: Some PT reagents can provide a qualitative estimate of activity, but this is reagent-dependent and not quantitative [1].
  • For Global Effect: Thrombin Generation Assay (TGA) can assess the net anticoagulant effect but requires standardization [1].
  • For Coagulation Workups: Always note the timing of the last edoxaban dose. For thrombophilia testing, use immunological assays whenever possible to avoid interference [1].

References

Comprehensive Technical Guide to Novel Oral Anticoagulants (NOACs): Mechanisms, Applications, and Emerging Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NOACs: Evolution and Significance

Novel Oral Anticoagulants (NOACs), also referred to as Direct Oral Anticoagulants (DOACs), represent a transformative advancement in anticoagulation therapy that has redefined clinical practice over the past decade. These agents emerged in response to the numerous limitations associated with traditional vitamin K antagonists (VKAs) like warfarin, which had been the sole oral anticoagulants available for over 60 years. The development of NOACs was guided by the need for medications with more predictable pharmacokinetics, fewer drug and food interactions, and simplified dosing protocols without the requirement for routine coagulation monitoring.

The NOAC class currently comprises four primary agents: dabigatran (a direct thrombin inhibitor), and rivaroxaban, apixaban, and edoxaban (direct Factor Xa inhibitors). Dabigatran was the first NOAC to receive FDA approval in 2010, followed by rivaroxaban in 2011, apixaban in 2012, and edoxaban in 2015. These agents are now licensed for multiple indications including stroke prevention in non-valvular atrial fibrillation (NVAF), treatment and prevention of venous thromboembolism (VTE), and thromboprophylaxis following elective hip or knee arthroplasty. The fundamental distinction between NOACs and VKAs lies in their mechanism of action: while VKAs indirectly inhibit coagulation by interfering with the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X), NOACs directly target specific activated clotting factors in the coagulation cascade, primarily Factor Xa or thrombin (Factor IIa).

Recent years have witnessed a significant increase in NOAC utilization globally, driven by their favorable safety profile, convenience of administration, and robust evidence from pivotal clinical trials. Surveys indicate that NOACs have largely displaced VKAs as the preferred first-line oral anticoagulants for many indications, with prescription rates continuing to climb steeply. This shift is particularly notable in clinical settings where maintaining therapeutic anticoagulation with warfarin has proven challenging due to its narrow therapeutic window and need for frequent monitoring. Studies have consistently demonstrated that NOACs offer comparable or superior efficacy to warfarin while reducing the risk of major bleeding complications, particularly intracranial hemorrhage, which represents the most feared complication of anticoagulation therapy.

Pharmacological Profiles and Clinical Trial Evidence

Comparative Pharmacology of NOACs

Pharmacokinetic diversity among NOACs necessitates careful consideration in drug selection for specific patient populations. The table below summarizes the key pharmacological properties of the four major NOACs:

Table 1: Pharmacological Properties of NOACs

Parameter Dabigatran Rivaroxaban Apixaban Edoxaban
Target Thrombin (Factor IIa) Factor Xa Factor Xa Factor Xa
Bioavailability 6-7% 60-80% 66% 58.3%
Time to Peak (tmax) 2.5-4 hours 2-4 hours 3-4 hours 1.5-2 hours
Half-life 12-14 hours 7-13 hours 8-15 hours 9-11 hours
Renal Elimination 80% 35% (30% unchanged) 25% 35%
Dosing Frequency Twice daily Once daily (Twice for VTE) Twice daily Once daily

The pharmacological profiles reveal significant differences in absorption, metabolism, and elimination characteristics. Dabigatran exhibits low bioavailability but predictable absorption, while the Factor Xa inhibitors generally have higher bioavailability. Renal elimination varies substantially, with dabigatran being predominantly renally cleared (80%), making it particularly susceptible to accumulation in patients with chronic kidney disease. In contrast, apixaban has the lowest renal excretion (25%), making it preferable in patients with renal impairment. These pharmacological considerations are crucial in individualizing therapy based on patient-specific factors such as renal function, age, and concomitant medications.

Clinical Trial Evidence and Efficacy Outcomes

Pivotal phase III trials established the efficacy and safety of NOACs compared to warfarin across multiple indications. The following table summarizes key outcomes from the major clinical trials:

Table 2: Key Clinical Trial Outcomes for NOACs versus Warfarin in Atrial Fibrillation

Trial (Agent) Stroke/SEE Risk (HR vs Warfarin) Major Bleeding Risk (HR vs Warfarin) Intracranial Hemorrhage (HR vs Warfarin) Mortality (HR vs Warfarin)
RE-LY (Dabigatran) 0.66 (110mg); 0.65 (150mg) 0.80 (110mg); 0.93 (150mg) 0.31 (110mg); 0.40 (150mg) 0.88 (110mg); 0.91 (150mg)
ROCKET AF (Rivaroxaban) 0.88 1.04 0.67 0.85
ARISTOTLE (Apixaban) 0.79 0.69 0.42 0.89
ENGAGE AF (Edoxaban) 0.79 (60mg); 0.65 (30mg) 0.80 (60mg); 0.47 (30mg) 0.47 (60mg); 0.30 (30mg) 0.92 (60mg); 0.87 (30mg)

A 2014 meta-analysis by Ruff et al. that included 71,683 participants from these major trials demonstrated that NOACs collectively reduced stroke or systemic embolic events by 19% compared to warfarin, primarily driven by a striking reduction in hemorrhagic stroke. Additionally, NOACs showed significant reductions in all-cause mortality and intracranial hemorrhage, though they were associated with an increased risk of gastrointestinal bleeding. More recent real-world evidence has generally corroborated these findings, with a 2021 study from Thailand showing that NOACs were associated with a profound reduction in major bleeding (adjusted HR 0.46, 95% CI 0.34-0.62) compared to warfarin, particularly in healthcare settings where anticoagulation control with warfarin is suboptimal.

Molecular Mechanisms and Signaling Pathways

Direct Coagulation Factor Inhibition

NOACs exert their anticoagulant effects through highly specific, targeted inhibition of key proteases in the coagulation cascade. Unlike the multi-factor inhibition characteristic of VKAs, NOACs demonstrate precise molecular targeting:

  • Dabigatran directly binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-mediated amplification of coagulation. As thrombin serves as the final effector in the coagulation cascade, its inhibition effectively prevents thrombus formation.
  • Rivaroxaban, apixaban, and edoxaban selectively target the active site of Factor Xa, preventing the conversion of prothrombin to thrombin. Factor Xa occupies a critical position in the coagulation cascade, serving as the point of convergence between the intrinsic and extrinsic pathways.

The biochemical properties of NOACs contribute significantly to their clinical profiles. As competitive inhibitors, NOACs form reversible complexes with their target proteases, allowing for restoration of protease activity as drug levels decline. This property differs fundamentally from the irreversible inactivation characteristic of endogenous serine protease inhibitors (SERPINs) like antithrombin, which is enhanced by heparins. The competitive inhibition mechanism means that NOAC effects can be overcome by increasing substrate availability or protease production, which may contribute to their safety profile and potential reversibility.

Figure 1: NOAC Targets in the Coagulation Cascade - This diagram illustrates the precise molecular targets of NOACs within the coagulation cascade, showing how direct thrombin inhibitors and Factor Xa inhibitors interrupt thrombus formation at specific points.

Protease-Activated Receptor (PAR) Signaling and Anti-Inflammatory Effects

Emerging research has revealed that NOACs influence physiological processes beyond anticoagulation, particularly through modulation of protease-activated receptor (PAR) signaling. Both Factor Xa and thrombin participate in complex cellular signaling pathways through their proteolytic activation of PARs, a family of G-protein coupled receptors:

  • Factor Xa activates PAR-2, triggering signaling pathways implicated in vascular inflammation, endothelial dysfunction, and atherogenesis.
  • Thrombin primarily activates PAR-1, PAR-3, and PAR-4, initiating pro-inflammatory and pro-fibrotic signaling cascades in various cell types including vascular smooth muscle cells, platelets, and fibroblasts.

The inhibition of these PAR-mediated signaling pathways by NOACs may confer pleiotropic benefits beyond their anticoagulant effects. Preclinical studies have demonstrated that rivaroxaban reduces inflammation and atherosclerosis in ApoE-/- mice fed a high-fat diet, potentially through inhibition of FXa-PAR2-mediated macrophage autophagy and inflammasome activity. Similarly, dabigatran has shown anti-inflammatory and anti-fibrotic effects in models of cardiac and renal disease, suggesting that PAR-1 inhibition may modulate pathological remodeling processes.

G FXa Factor Xa PAR2 PAR-2 FXa->PAR2 Cleaves Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleaves NFkB NF-κB Pathway PAR2->NFkB Activates MAPK MAPK Pathway PAR2->MAPK Activates PAR1->NFkB Activates PAR1->MAPK Activates Inflammation Inflammatory Response NFkB->Inflammation Atherosclerosis Atherogenesis NFkB->Atherosclerosis MAPK->Inflammation Fibrosis Fibrotic Response MAPK->Fibrosis AntiXa Anti-Xa Inhibitors AntiXa->FXa Inhibits AntiIIa Direct Thrombin Inhibitors AntiIIa->Thrombin Inhibits

Figure 2: PAR Signaling Pathways Modulated by NOACs - This diagram illustrates how NOACs, through inhibition of Factor Xa and thrombin, attenuate protease-activated receptor (PAR) signaling pathways involved in inflammation, fibrosis, and atherosclerosis.

The modulation of inflammatory processes through PAR signaling represents a promising expansion of NOAC therapeutic potential. Evidence suggests that NOACs may impact inflammatory markers and conditions including atherosclerosis, diabetes, and osteoarthritis. For instance, clinical observations have indicated that NOAC users exhibit slower progression of atherosclerotic lesions and reduced incidence of new-onset diabetes compared to warfarin-treated patients. While these potential benefits require further validation in dedicated clinical trials, they underscore the multifaceted biological activities of NOACs that extend beyond conventional anticoagulation.

Laboratory Assessment and Monitoring Protocols

Coagulation Assays for NOAC Monitoring

While routine monitoring is not required for NOACs due to their predictable pharmacokinetics, laboratory assessment becomes essential in specific clinical scenarios including bleeding events, emergency surgery, suspected overdose, or in patients with extreme body weight or renal impairment. The following table summarizes the most utilized coagulation assays for NOAC monitoring:

Table 3: Laboratory Assays for NOAC Monitoring

Assay Type Target NOACs Methodology Sensitivity Limitations
Prothrombin Time (PT) Rivaroxaban (primarily) Clot-based assay measuring time to clot formation after adding calcium and thromboplastin Variable; reagent-dependent High inter-laboratory variability; insensitive at low concentrations
Activated Partial Thromboplastin Time (aPTT) Dabigatran, Rivaroxaban, Apixaban Clot-based assay evaluating intrinsic pathway Less sensitive than PT; suitable for screening Non-linear response; qualitative rather than quantitative
Dilute Thrombin Time (dTT) Dabigatran Clot-based assay with diluted samples High sensitivity for dabigatran Requires specific standardization
Anti-Factor Xa Assay Rivaroxaban, Apixaban, Edoxaban Chromogenic assay measuring inhibition of FXa High specificity and precision Requires agent-specific calibrators
Ecarin Clotting Time (ECT) Dabigatran Clot-based assay using snake venom Specific for thrombin activity Limited availability; standardization challenges
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) All NOACs Direct drug concentration measurement Gold standard for specificity and accuracy Limited availability; specialized equipment needed
Experimental Protocols for Coagulation Assessment

Standardized methodologies are essential for reliable assessment of NOAC effects. The following protocols represent current best practices for laboratory evaluation:

Prothrombin Time (PT) Protocol for Rivaroxaban Assessment:

  • Sample Collection: Collect venous blood into 3.2% sodium citrate tubes (1:9 ratio)
  • Sample Processing: Centrifuge at 2500 × g for 15 minutes to obtain platelet-poor plasma
  • Reagent Selection: Use Neoplastine Plus reagent for optimal sensitivity
  • Testing Procedure: Incubate plasma with PT reagent at 37°C for 1 minute, then add calcium chloride
  • Measurement: Record time to clot formation in seconds
  • Interpretation: Compare against normal pooled plasma; prolonged PT indicates anticoagulant effect

Anti-Factor Xa Chromogenic Assay Protocol:

  • Sample Preparation: As described for PT testing
  • Calibration: Prepare agent-specific calibrators (0, 50, 100, 200, 300 ng/mL)
  • Reagent Preparation: Reconstitute FXa and chromogenic substrate according to manufacturer specifications
  • Testing Procedure:
    • Incubate plasma sample with buffer
    • Add excess FXa and incubate at 37°C for 30 seconds
    • Add chromogenic substrate and measure absorbance at 405nm
    • Calculate anti-FXa activity from standard curve
  • Quality Control: Include normal and abnormal controls with each run

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile containing internal standard
  • Chromatography: Reverse-phase C18 column with gradient elution (methanol/ammonium formate)
  • Mass Spectrometry: Multiple reaction monitoring (MRM) in positive electrospray ionization mode
  • Quantification: Peak area ratio against internal standard using calibration curve
  • Advantages: Simultaneous quantification of multiple NOACs with high specificity

Clinical Management and Special Populations

Perioperative Management and Bleeding Complications

Perioperative management of NOACs requires careful consideration of bleeding risk, renal function, and the timing of surgical procedures. The rapid onset and offset of action of NOACs simplify perioperative management compared to VKAs:

  • Preoperative Discontinuation: The duration of NOAC interruption depends on procedure-related bleeding risk and patient renal function:
    • Low bleeding risk procedures: Discontinue 24 hours before surgery
    • High bleeding risk procedures: Discontinue 48 hours before surgery (extend to 72-96 hours in severe renal impairment)
  • Bridging Anticoagulation: Unlike with VKAs, bridging with heparin is generally not required due to the rapid offset of NOACs
  • Postoperative Resumption: Restart NOACs 6-8 hours after low bleeding risk procedures or 48-72 hours after high bleeding risk procedures, once hemostasis is secured

Management of bleeding complications follows a stepwise approach:

  • Minor bleeding: Apply local hemostatic measures and consider delaying the next NOAC dose
  • Moderate bleeding: Withhold subsequent NOAC doses; consider oral charcoal if recent ingestion
  • Major/life-threatening bleeding: Administer specific reversal agents in addition to supportive care
Special Populations and Dosing Considerations

Optimal NOAC utilization requires careful consideration of patient-specific factors that influence drug exposure and response:

  • Renal Impairment:
    • Stage 1-3 CKD: NOACs preferred over warfarin
    • Stage 4 CKD: Individualize choice based on drug pharmacokinetics
    • ESRD: Warfarin remains first-line; avoid NOACs except apixaban with caution
  • Hepatic Impairment:
    • Mild impairment: All NOACs acceptable without dose adjustment
    • Moderate impairment: Dabigatran, apixaban, and edoxaban viable options
    • Severe impairment: All NOACs contraindicated; warfarin recommended
  • Extreme Body Weight:
    • BMI <40 kg/m²: All NOACs acceptable
    • BMI 40-50 kg/m²: Warfarin preferred, though apixaban or edoxaban may be considered
    • BMI >50 kg/m²: Warfarin recommended
  • Elderly Patients: NOACs generally preferred due to better risk-benefit profile versus warfarin

Dosing precision is critical for optimizing the benefit-risk profile of NOACs. A 2021 systematic review and meta-analysis demonstrated that non-recommended dosing (both underdosing and overdosing) was associated with suboptimal outcomes. Low-dose NOAC regimens were associated with higher risk of stroke/systemic embolism (RR=1.24) without reducing bleeding risk, while high-dose regimens showed increased thrombotic risk (RR=1.71) and a trend toward more bleeding complications. These findings underscore the importance of adherence to recommended dosing guidelines based on indication, renal function, age, and body weight.

Emerging Research and Future Directions

Anti-Inflammatory and Pleiotropic Effects

Growing evidence suggests that the therapeutic potential of NOACs extends beyond traditional anticoagulant indications through their effects on inflammatory pathways. Research has demonstrated that NOACs modulate multiple aspects of the inflammatory response:

  • Endothelial Protection: By inhibiting thrombin and Factor Xa, NOACs reduce PAR-mediated expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby attenuating endothelial dysfunction
  • Leukocyte Recruitment: NOACs have been shown to decrease neutrophil infiltration and macrophage accumulation at sites of inflammation
  • Inflammasome Regulation: Rivaroxaban specifically inhibits FXa-PAR2-mediated NLRP3 inflammasome activation in macrophages, reducing production of IL-1β and IL-18

These mechanisms may translate into clinical benefits in inflammatory conditions. Preclinical models have demonstrated promising results with NOACs in inflammatory bowel disease, rheumatoid arthritis, diabetic nephropathy, and sepsis. Additionally, real-world evidence suggests that NOAC users may experience slower progression of atherosclerotic cardiovascular disease and reduced incidence of vascular dementia compared to warfarin-treated patients, potentially related to attenuated vascular inflammation.

Investigational Applications and Drug Development

Future directions in NOAC research encompass several promising areas:

  • Oncological Applications: Investigation of NOACs for prevention of cancer-associated thrombosis and potential direct anti-tumor effects through inhibition of PAR-mediated tumor progression and metastasis
  • Neurological Disorders: Exploration of NOACs in conditions where coagulation proteases contribute to neuroinflammation, including Alzheimer's disease and multiple sclerosis
  • Renal Protection: Evaluation of NOACs for slowing progression of chronic kidney disease through inhibition of thrombin- and FXa-mediated renal fibrosis
  • Factor XI Inhibitors: Development of next-generation anticoagulants targeting Factor XI to achieve antithrombotic efficacy with minimal bleeding risk

The evolving understanding of NOACs continues to reshape their clinical application and future development. As research uncovers novel mechanisms and applications, the therapeutic footprint of these agents is likely to expand beyond current indications, potentially offering new strategies for managing inflammation-driven pathologies while maintaining favorable safety profiles.

Conclusion

edoxaban half-life elimination renal clearance

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic (PK) parameters of edoxaban, primarily established in healthy subjects [1] [2].

Parameter Value (Mean ± SD) Notes / Conditions
Terminal Elimination Half-life (t₁/₂) 10 - 14 hours Shorter half-lives reported with limited sampling duration [2].
Total Body Clearance (CL) 21.8 ± 3.03 L/h Linear and dose-proportional within therapeutic range [1] [2].
Renal Clearance (CLR) 9.95 ± 2.32 to 10.7 ± 3.00 L/h Accounts for ~50% of total clearance [1] [2].
Non-Renal Clearance ~11 L/h Metabolism and biliary/intestinal excretion [1].
Apparent Volume of Distribution (Vss) 107 ± 19.9 L Extensive tissue distribution [1] [2].
Absolute Oral Bioavailability (F) 62% Dosed as monohydrate tosylate salt [1] [2].
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours Rapid absorption [1] [2].
Protein Binding (in vitro) ~55% (Range: 40-59%) Relatively low binding [1] [3].

Pathways and Processes of Elimination

Edoxaban is eliminated through both renal and non-renal mechanisms. The following diagram illustrates the major routes of elimination and the mass balance of a single oral dose based on human radiolabeled studies, which showed a total recovery of approximately 97% of the administered radioactivity [4].

G Start Oral Dose of Edoxaban Unabsorbed Unabsorbed Drug Start->Unabsorbed ~35.4% of Dose Systemic Systemic Circulation (Unchanged Edoxaban) Start->Systemic ~62% Bioavailable Feces Feces Unabsorbed->Feces Urine Urine Systemic->Urine ~50% of Absorbed Dose (~31% of Total Dose) Unchanged Parent Drug Biliary Biliary Excretion Systemic->Biliary Part of Non-Renal Clearance Metabolites Minimal Metabolism Systemic->Metabolites Forms Metabolites M-1 to M-8 Biliary->Feces ~55.7% of Dose (Mixture of unchanged drug & metabolites) Metabolites->Urine Minor amounts

Key processes involved in its elimination include:

  • Renal Clearance: Renal excretion involves active secretion in addition to glomerular filtration, as renal clearance exceeds the glomerular filtration rate [3].
  • Metabolism and Biliary Excretion: Edoxaban undergoes minimal hepatic metabolism. The primary metabolite M-4 is formed via hydrolysis by carboxylesterase-1 (CES1) and is active but accounts for less than 10% of parent drug exposure [1] [2]. CYP3A4 plays a minor role, contributing to the formation of other metabolites (M-5, M-7) [2]. The non-renal clearance pathway involves biliary secretion of both parent drug and metabolites into the feces [4].

Experimental Protocols for Clearance Studies

For researchers investigating edoxaban clearance, here are methodologies from key studies.

1. Mass Balance and Metabolite Identification [4]

  • Objective: To determine the mass balance, pharmacokinetics, and metabolic profile of edoxaban in humans.
  • Design: Single-center, open-label, non-randomized study.
  • Subjects: Six healthy male subjects.
  • Intervention: A single 60 mg oral dose of [¹⁴C]edoxaban.
  • Sample Collection: Serial blood, plasma, urine, and feces samples were collected up to 168 hours post-dose.
  • Analytical Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection for total radioactivity. Metabolites were identified using high-performance liquid chromatography (HPLC) with radiodetection.

2. In Vitro Continuous Renal Replacement Therapy (CRRT) [5]

  • Objective: To evaluate the clearance of edoxaban during in vitro CRRT.
  • Model: A Prismaflex system was used to simulate continuous veno-venous hemofiltration (CVVH) and hemodialysis (CVVHD).
  • Circuit: Fresh, heparinized bovine blood was used in the circuit with different hemofilters (PAES HF1400 and AN69 M150).
  • Dosing: Edoxaban was added to the central reservoir to simulate a human Cmax of ~0.33 mg/L after a 60 mg dose.
  • Sampling: Serial pre-filter, post-filter blood, and effluent samples were collected.
  • Analysis: Edoxaban concentrations were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were estimated via non-compartmental analysis.

Impact of Renal Function and Clinical Dosing

Renal function is the most significant intrinsic factor affecting edoxaban exposure. The table below summarizes the impact and corresponding clinical dosing recommendations [1] [6] [7].

Creatinine Clearance (CrCl) Effect on Systemic Exposure (AUC) Recommended Dosage for NVAF & VTE
> 95 mL/min ~40% lower than in patients with CrCl 50-80 mL/min [8]. Not recommended for NVAF due to increased ischemic stroke risk [6] [7].
51 - 95 mL/min Reference range. 60 mg once daily [7].
15 - 50 mL/min Increased by 74% [8]. 30 mg once daily [7].
< 15 mL/min / Dialysis Data limited; use is not recommended [6] [7]. Not recommended [7].

Population pharmacokinetic analyses confirm that renal function (creatinine clearance) is the primary covariate affecting edoxaban's apparent oral clearance, while genetic polymorphisms in ABCB1 and CYP3A5 have not shown a significant impact [9].

References

edoxaban protein binding drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Experimental Assessment

The following diagram illustrates the key pathways involved in edoxaban's absorption and elimination, which are the primary sites for drug interactions.

G OralDose Oral Edoxaban Dose GI Gastrointestinal Absorption OralDose->GI Plasma Systemic Circulation (Protein Binding ~55%) GI->Plasma P-gp mediated Metabolism Hepatic Metabolism (<4% via CYP3A4) Plasma->Metabolism Renal Renal Excretion (~50% unchanged) Plasma->Renal Biliary Biliary/Intestinal Excretion Metabolism->Biliary PgpIntestine P-gp Inhibitor/Inducer PgpIntestine->GI PgpKidney P-gp Inhibitor/Inducer PgpKidney->Renal

Edoxaban's pharmacokinetics are primarily influenced by P-gp and renal function, with minimal CYP450 involvement.

Key Experimental Findings on Interaction Mechanisms
  • P-gp Interaction Confirmation: In vitro and clinical studies confirm edoxaban is a substrate for P-gp. Coadministration with P-gp inhibitors (e.g., verapamil, quinidine, cyclosporine) increases edoxaban exposure (AUC), while P-gp inducers (e.g., rifampin) decrease its exposure [1].
  • Lack of CYP3A5 and ABCB1 Genetic Impact: A 2025 population pharmacokinetic and pharmacogenomic study in Japanese patients with atrial fibrillation found that genetic polymorphisms in CYP3A5 and ABCB1 (the gene encoding P-gp) did not have a significant effect on the inter-individual variability of edoxaban clearance. This reinforces that renal function (creatinine clearance) is the dominant intrinsic factor, not these specific genetic differences [2].
  • Protein Binding and Displacement Studies: Edoxaban's low protein binding (~55%) means a significant portion of the drug is free in circulation. This leaves little potential for a clinically relevant interaction via protein displacement by other highly protein-bound drugs, a common issue with anticoagulants like warfarin [3] [1].

Clinical Management and Drug Selection

For clinical decision-making, the interaction risk is categorized based on the potency of P-gp modulation. The following table outlines the management strategies for edoxaban co-administration.

Interacting Drug Type Example Drugs Recommended Management Strategy

| Potent P-gp Inhibitors | Cyclosporine, dronedarone, ketoconazole, ritonavir [4] [1] [5] | DVT/PE Treatment: Reduce edoxaban dose to 30 mg once daily [6] [4] [5]. NVAF: No dose reduction recommended in official labeling; use with caution and monitor for bleeding [6] [5]. | | P-gp Inducers | Rifampicin, carbamazepine, phenytoin, St. John's Wort [4] [1] [5] | Avoid coadministration if possible. If used concurrently, monitor closely for signs of reduced efficacy (thrombosis) [4]. | | Drugs Affecting Hemostasis | Aspirin, clopidogrel, SSRIs/SNRIs, NSAIDs [7] [4] [8] | Increased bleeding risk. Use concomitantly with caution; monitor for anemia and signs of bleeding [4]. |

Key Takeaways for Professionals

  • Low Displacement Risk: Edoxaban's low protein binding minimizes concerns for displacement interactions, a distinct advantage over older anticoagulants.
  • P-gp is the Primary Pathway: The major pharmacokinetic interactions occur with drugs that are potent P-gp inhibitors or inducers. Renal function remains a critical covariate.
  • Clinical Monitoring is Key: For unavoidable interactions, vigilant monitoring for bleeding (with inhibitors) or thromboembolic events (with inducers) is the cornerstone of management.

References

HPLC method development for Edoxaban tosylate monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Developed HPLC Method & Validation

The table below summarizes a specific, validated stability-indicating reversed-phase HPLC (RP-HPLC) method for Edoxaban tosylate monohydrate (EDO) [1].

Parameter Specification
Column CHROMBUDGET 100-5-C18 (250 mm × 4.6 mm, 5 µm)

| Mobile Phase | Methanol: 10 mM Ammonium Acetate Buffer (pH 2.9) Ratio: 53:47 (v/v) | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 289 nm | | Injection Volume | 20 µL | | Retention Time | Data not provided in search results | | Linearity Range | 1 - 120 µg/mL [1] | | Forced Degradation | Successful under acid, base, oxidative, thermal, and photolytic stress [1] |

Detailed Experimental Protocol

This protocol is adapted from the research for the practical analysis of EDO in bulk and pharmaceutical dosage forms [1].

I. Materials and Equipment
  • API & Formulation: this compound standard and tablet formulation.
  • Chemicals: HPLC-grade methanol, ammonium acetate, acetic acid, and water.
  • Equipment: HPLC system with UV/VIS detector (or DAD), pH meter, analytical balance, sonicator, and 0.2 µm nylon membrane filters.
II. Preparation of Solutions
  • Mobile Phase:
    • Buffer: Prepare 10 mM ammonium acetate solution. Adjust the pH to 2.9 using glacial acetic acid.
    • Mixing: Filter and degas both the buffer and methanol. Mix them in a ratio of 47:53 (Buffer:Methanol).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of EDO standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Calibration Standards (1-120 µg/mL): Prepare a series of dilutions from the stock solution using methanol as the diluent (e.g., 0.01, 0.05, 0.2, 0.4, 0.8, and 1.2 mL of stock into 10 mL flasks).
  • Test Sample Solution (from tablets):
    • Weigh and powder not less than 10 tablets.
    • Transfer an amount of powder equivalent to about 10 mg of EDO to a volumetric flask.
    • Add about 30 mL of methanol, sonicate for 30 minutes, and shake vigorously.
    • Dilute to volume with methanol, mix, and filter. Further dilute this solution with mobile phase to obtain a final concentration within the linearity range (e.g., ~100 µg/mL).
III. Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
  • Set the detector wavelength to 289 nm.
  • Inject a blank (mobile phase or methanol) to ensure system cleanliness.
  • Make sequential injections of calibration standards to construct a calibration curve.
  • Inject the prepared test sample solution.
  • Identify the EDO peak in the sample by comparing its retention time with the standard.
  • Calculate the drug content in the tablet using the peak area and the calibration curve.

Method Development Workflow

The following diagram outlines a systematic approach to developing and validating an HPLC method for Edoxaban, which can be adapted if you are starting from scratch.

G Start Start HPLC Method Development Column 1. Column Selection (C18, 250x4.6mm, 5µm) Start->Column MP 2. Mobile Phase Scoping (Buffers: Acetate, Phosphate) (Organic: MeOH, ACN) Column->MP pH 3. pH Optimization (pH ~2.9 for sharp peaks) MP->pH MP->pH Trials with different ratios and pH Grad 4. Gradient Scouting (Refine to isocratic elution) pH->Grad Final 5. Finalize Conditions (Flow rate, column temp, λ) Grad->Final Grad->Final Optimize for resolution and time Val 6. Full Method Validation (Per ICH Q2(R1) guidelines) Final->Val App 7. Application (Analysis of dosage forms) Val->App

Stability-Indicating Property and Forced Degradation

A core requirement for a modern HPLC method is its stability-indicating property—the ability to accurately measure the active drug even in the presence of its degradation products [1].

  • Forced Degradation Study Protocol: To demonstrate this property, EDO was subjected to various stress conditions [1]:
    • Acidic/Basic Hydrolysis: Treat EDO (in API or formulation) with 0.1-1N HCl or 0.001-0.01N NaOH at 60°C. Withdraw samples periodically, neutralize, and analyze.
    • Oxidative Degradation: Expose EDO to 3% and 10% H₂O₂ at room temperature and 60°C. Withdraw aliquots periodically and analyze after dilution.
    • Thermal Degradation: Spread the sample in a petri dish and expose to dry heat at 80°C in an oven for up to 10 days.
    • Photolytic Degradation: Expose the solid sample to ~5400 Lux of visible and UV light for 10 days.
  • Outcome: The developed method was able to resolve EDO from its degradation products, confirming its stability-indicating capability. EDO was found to be particularly labile under alkaline conditions and susceptible to acid and peroxide degradation, likely due to the presence of amide groups in its structure [1].

Analytical Performance Highlights

The developed method was validated as per ICH Q2(R1) guidelines and showed excellent performance [1].

  • Specificity: The method was specific, with no interference from excipients or degradation products.
  • Linearity: Excellent linearity was demonstrated in the concentration range of 1–120 µg/mL.
  • Precision and Accuracy: The method was found to be precise (%RSD < 2%) and accurate.

Conclusion and Key Considerations

The RP-HPLC method detailed here provides a robust, stability-indicating protocol for the analysis of this compound. Its successful application in a forced degradation study makes it particularly valuable for assessing drug stability.

When implementing this method, consider that EDO is highly sensitive to hydrolytic conditions, especially alkaline. Careful control of the mobile phase pH is critical for achieving optimal peak shape and resolution from degradation products.

References

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Edoxaban via FMOC-Cl Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Edoxaban tosylate monohydrate (EDTM) represents a significant advancement in oral anticoagulant therapy, specifically functioning as a selective factor Xa inhibitor. Its clinical importance has substantially increased during the COVID-19 pandemic due to its efficacy in preventing and treating pulmonary embolism and deep vein thrombosis in infected patients. The World Health Organization has incorporated such oral anticoagulants into treatment guidelines for COVID-19 patients because they don't require hospitalization after appropriate dose adjustment. Unlike traditional anticoagulants, Edoxaban offers favorable pharmacokinetics and a predictable effect profile, making it particularly valuable in both clinical and quality control settings [1] [2].

The analytical determination of Edoxaban presents specific challenges due to its inherent lack of fluorescence, which prevents direct spectrofluorimetric quantification. To overcome this limitation, the method described in these application notes employs a derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) as a fluorogenic reagent. This approach capitalizes on the presence of secondary amine groups in the Edoxaban molecular structure, which undergo a specific substitution reaction with FMOC-Cl under alkaline conditions. The resulting FMOC-EDTM derivative exhibits strong fluorescence emission at 309 nm when excited at 265 nm, enabling highly sensitive quantification. This derivatization approach transforms a non-fluorescent compound into a highly fluorescent one, expanding the analytical capabilities for this important pharmaceutical compound [1].

Materials and Reagents

Chemical Reagents
  • This compound reference standard (purity ≥98%)
  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) (purity ≥99%)
  • HPLC-grade methanol and acetonitrile
  • Boric acid and potassium chloride for buffer preparation
  • Sodium hydroxide pellets for pH adjustment
  • Monobasic potassium phosphate and sodium acetate
  • Glacial acetic acid
  • Double-distilled water throughout all procedures
Buffer Preparation
  • Borate buffer (0.2 M, pH 9.0): Prepare by dissolving appropriate amounts of boric acid and potassium chloride in double-distilled water. Adjust to pH 9.0 using sodium hydroxide solution. This specific pH condition is critical for optimal derivatization efficiency as it facilitates the reaction between the secondary amine groups of Edoxaban and FMOC-Cl without promoting significant hydrolysis of the reagent [1].
Standard Solutions
  • FMOC-Cl stock solution (10 mg% w/v): Dissolve 10 mg of FMOC-Cl in 100 mL of acetonitrile.
  • FMOC-Cl working solution (0.01 mg% w/v): Dilute the stock solution 1:1000 with acetonitrile.
  • EDTM stock solution (1.0 mg/mL): Accurately weigh 100 mg of EDTM reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with methanol. This solution remains stable for 3 days when stored at 4°C.
  • EDTM working solution (1.0 μg/mL): Transfer 50.0 μL of stock solution to a 50 mL volumetric flask and dilute to volume with double-distilled water [1].

Instrumentation and Equipment

The successful implementation of this analytical method requires specific instrumentation with appropriate technical specifications:

  • Spectrofluorimeter: JASCO FP-6200 or equivalent, equipped with a 150 W xenon lamp and 1.0 cm quartz cells. The instrument should be capable of wavelength scanning with appropriate bandpass control.
  • Instrument settings: Fixed excitation and emission slit widths of 10 nm each, with excitation set at 265 nm and emission detection at 309 nm. These parameters should be optimized for maximum signal-to-noise ratio while maintaining linear response.
  • Auxiliary equipment: Digital pH meter (e.g., Hanna HI-2211) with accuracy of ±0.01 units for precise buffer preparation, bench-top sonicator for sample extraction, analytical balance with minimum readability of 0.1 mg, and calibrated volumetric glassware for accurate solution preparation [1].

Experimental Protocols

Calibration Curve Construction

The construction of a reliable calibration curve follows a systematic procedure that ensures precise and accurate quantification:

  • Standard solution preparation: Transfer aliquots of EDTM working solution (1.0 μg/mL) equivalent to 5–50 ng/mL into a series of 10 mL volumetric flasks.
  • Derivatization procedure: To each flask, add sequentially with thorough mixing after each addition:
    • 2.0 mL of borate buffer (pH 9.0)
    • 0.5 mL of FMOC-Cl working solution (0.01 mg% w/v)
    • 2.0 mL of acetonitrile
  • Reaction incubation: Allow the reaction mixtures to stand at room temperature for 15 minutes to ensure complete derivatization.
  • Volume adjustment: Dilute to the mark with double-distilled water and mix thoroughly.
  • Fluorescence measurement: Transfer portions of the final solutions to quartz cells and measure fluorescence intensity at 309 nm after excitation at 265 nm.
  • Blank correction: Prepare and measure a blank solution following the same procedure but without EDTM.
  • Calibration curve: Plot the corrected fluorescence intensity against the final concentrations of EDTM to establish the calibration relationship [1].
Optimization of Experimental Conditions

The development of this analytical method involved systematic optimization of critical parameters that influence the derivatization efficiency and analytical signal. The table below summarizes the key optimized conditions:

Table 1: Optimization Parameters for EDTM-FMOC-Cl Derivatization Reaction

Parameter Studied Range Optimal Condition Effect on Fluorescence
pH 8.0–11.0 9.0 (borate buffer) Maximum intensity at pH 9.0; decreases gradually above pH 10.0
Buffer Type Acetate, phosphate, borate Borate buffer Borate provided 20% higher intensity than phosphate at same pH
Buffer Volume 0.5–3.0 mL 2.0 mL Fluorescence intensity increases up to 2.0 mL, then plateaus
FMOC-Cl Volume 0.1–1.0 mL 0.5 mL Reaction initiates at 0.1 mL; maximum intensity at 0.5 mL
Reaction Time 5–30 minutes 15 minutes Intensity plateaus after 15 minutes at room temperature
Organic Solvent Methanol, acetonitrile Acetonitrile 15% higher intensity with acetonitrile compared to methanol

The optimization process revealed that the derivatization reaction is highly dependent on pH, with maximum fluorescence intensity achieved at pH 9.0 using borate buffer. The reaction proceeds efficiently at room temperature, eliminating the need for heating and simplifying the analytical procedure. The reaction completion time of 15 minutes represents an excellent balance between analytical efficiency and derivatization yield [1].

Sample Preparation Protocol

Pharmaceutical Dosage Forms

The application of this methodology to pharmaceutical formulations requires careful sample preparation to ensure accurate results:

  • Tablet powder preparation: Accurately weigh and finely powder ten tablets of the pharmaceutical product (e.g., Coaguloban 60 mg).
  • Sample extraction: Transfer an accurately weighed portion of the powder equivalent to approximately 15 mg of EDTM to a conical flask containing 50 mL of methanol.
  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the active ingredient.
  • Filtration and dilution: Filter the extract quantitatively through Whatman No. 1 filter paper into a 100 mL volumetric flask. Wash the residue with small portions of methanol and dilute to volume with double-distilled water.
  • Analysis: Transfer aliquots covering the range of 50–500 ng/mL to 10 mL volumetric flasks and follow the standard derivatization procedure outlined in Section 4.1.
  • Calculation: Determine the EDTM content in the dosage form by comparing the fluorescence intensity with the calibration curve and applying appropriate dilution factors [1].

Method Validation

The developed spectrofluorimetric method was rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical analysis. The comprehensive validation study produced the following parameters:

Table 2: Validation Parameters for Spectrofluorimetric Determination of EDTM

| Validation Parameter | Result | Acceptance Criteria | |--------------------------|------------|-------------------------| | Linear range | 5.0–50.0 ng/mL | Correlation coefficient ≥0.999 | | Correlation coefficient (r) | 0.9999 | Meets acceptance criteria | | Limit of Detection (LOD) | 1.5 ng/mL | - | | Limit of Quantification (LOQ) | 4.5 ng/mL | - | | Precision (RSD%) | | Intra-day | 0.82–1.05% | RSD ≤2.0% | | Inter-day | 1.02–1.36% | RSD ≤2.0% | | Accuracy (% Recovery) | 101.46% ± 1.02 | 98–102% | | Robustness | Deliberate small changes in pH (±0.2 units) and reagent volume (±10%) did not significantly affect results | RSD ≤2.0% |

The validation data demonstrates that the method exhibits excellent linearity across the specified concentration range, with a correlation coefficient of 0.9999 indicating a strong relationship between concentration and fluorescence response. The remarkably low detection and quantification limits (1.5 ng/mL and 4.5 ng/mL, respectively) highlight the exceptional sensitivity of this method, enabling the detection and quantification of EDTM at trace levels. The precision studies revealed relative standard deviation values below 1.5% for both intra-day and inter-day analyses, confirming the high reproducibility of the method. Accuracy was established through recovery studies using the standard addition method, yielding a mean recovery of 101.46% with a narrow standard deviation of 1.02%, well within the acceptable range for pharmaceutical analysis [1] [2].

Green Assessment

The environmental impact of analytical methods has become increasingly important in modern pharmaceutical analysis. This method was subjected to rigorous green assessment using two established metrics: the Analytic Eco-Scale and the Green Analytical Procedure Index (GAPI). The method scored excellently on the Eco-Scale assessment, with penalty points only assigned for the use of small volumes of acetonitrile (1-10 mL) and the generation of negligible waste. The method employs minimal volumes of organic solvents compared to traditional HPLC methods, reduces energy consumption through room temperature derivatization, and minimizes waste generation. Furthermore, the GAPI assessment confirmed the method's adherence to green chemistry principles across multiple domains, including sample preparation, derivation, and detection [1] [3].

Experimental Workflow and Reaction Mechanism

Analytical Procedure Workflow

The following diagram illustrates the comprehensive workflow for the spectrofluorimetric determination of Edoxaban using FMOC-Cl derivatization, encompassing all critical steps from sample preparation to final quantification:

SamplePrep Sample Preparation Derivatization Derivatization Reaction • Add borate buffer pH 9.0 • Add FMOC-Cl reagent • Add acetonitrile • Incubate 15 min SamplePrep->Derivatization Pharmaceutical Formulations StdPrep Standard Solution Preparation StdPrep->Derivatization Reference Standards Measurement Fluorescence Measurement • Excitation: 265 nm • Emission: 309 nm Derivatization->Measurement Fluorescent Derivative Calibration Calibration Curve Measurement->Calibration Standard Intensities Quantification Quantification Calibration->Quantification Calculate Concentration

Diagram 1: Analytical workflow for EDTM determination

Derivatization Reaction Mechanism

The fundamental chemical principle underlying this analytical method involves the derivatization of Edoxaban with FMOC-Cl to form a highly fluorescent compound. The following diagram illustrates this reaction mechanism:

EDTM Edoxaban Molecule (Contains Secondary Amine Group) Reaction Derivatization Reaction Borate Buffer pH 9.0 Room Temperature EDTM->Reaction FMOC FMOC-Cl Reagent (Fluorenyl Chloroformate) FMOC->Reaction Product Fluorescent Derivative (FMOC-EDTM) Emission at 309 nm Reaction->Product Substitution Reaction ByProduct By-product: HCl Reaction->ByProduct

Diagram 2: Derivatization reaction mechanism

Conclusion

The developed spectrofluorimetric method for the determination of this compound represents a robust, sensitive, and environmentally friendly analytical approach that effectively addresses the challenge of quantifying this non-fluorescent anticoagulant agent. The method demonstrates exceptional sensitivity with a detection limit of 1.5 ng/mL, wide linear range from 5.0 to 50.0 ng/mL, and excellent precision and accuracy with average recovery of 101.46% ± 1.02. The green assessment using Eco-Scale and GAPI confirms the method's adherence to sustainability principles, offering a more environmentally responsible alternative to conventional chromatographic methods. This methodology provides a valuable analytical tool for pharmaceutical quality control laboratories, particularly those with limited resources, enabling reliable quantification of Edoxaban in both raw material and pharmaceutical dosage forms. The straightforward sample preparation, relatively short analysis time, and room temperature derivatization make this method particularly suitable for routine analysis in various pharmaceutical settings [1] [3] [2].

References

Comprehensive Application Notes and Protocols for Voltammetric Analysis of Edoxaban Using Modified Electrodes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Voltammetric Analysis of Edoxaban

Electrochemical Properties of Edoxaban

Edoxaban is a direct factor Xa inhibitor anticoagulant that exhibits distinct electrochemical behavior due to its molecular structure containing electroactive sites. The compound demonstrates well-defined oxidation signals at various electrode surfaces, making it highly suitable for voltammetric analysis. The electrochemical oxidation of edoxaban is an irreversible process that involves the transfer of one electron and one proton, with the tertiary nitrogen atom in its molecular structure identified as the most probable site of oxidation. This oxidation mechanism forms the fundamental basis for its sensitive detection using voltammetric techniques [1].

The growing importance of therapeutic drug monitoring of anticoagulants like edoxaban has been particularly highlighted during the COVID-19 pandemic, where thrombotic complications significantly contributed to mortality rates. Traditional analytical methods for edoxaban quantification including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) often require expensive equipment, significant analysis time, and substantial quantities of solvents and reagents. In contrast, voltammetric methods offer rapid analysis, cost-effectiveness, and high sensitivity while providing valuable insights into the drug's electrochemical behavior and mechanism of action [1] [2].

Advantages of Modified Electrodes in Edoxaban Analysis

Chemically modified electrodes significantly enhance the analytical performance of voltammetric methods for edoxaban determination through several mechanisms. These electrodes incorporate various nanomaterials, polymers, and composite films that improve electron transfer kinetics, increase active surface area, and enhance pre-concentration of the analyte at the electrode surface. The modification layers facilitate selective recognition of edoxaban molecules while minimizing interference from coexisting substances in complex matrices [3] [4].

The use of modified electrodes addresses several limitations of conventional voltammetric approaches, including fouling effects, limited sensitivity, and poor selectivity in biological samples. Materials such as metal-organic frameworks (MOFs), metal oxide nanoparticles, and carbon nanomaterials have demonstrated exceptional performance in electroanalytical applications due to their high surface areas, tailorable functional groups, and excellent electrical conductivity. These properties collectively contribute to lower detection limits, wider linear ranges, and improved reproducibility in edoxaban quantification [3] [2].

Sensor Fabrication and Modification Protocols

Pencil Graphite Electrode (PGE) Preparation

The pencil graphite electrode represents one of the most economical and practical platforms for edoxaban analysis, offering excellent electrochemical performance with minimal cost and preparation time. The fabrication protocol begins with selecting a standard pencil lead (e.g., Rotring Tikky, 0.5 mm diameter, 2B hardness) approximately 60 mm in length, which is then smoothly cut to expose a 30 mm segment using a precision cutter. The metallic holder of the pencil is connected to the instrument via a copper wire to ensure proper electrical conductivity [1].

  • Electrochemical Activation: The PGE requires activation before use by applying a potential of +1.4 V for 60 seconds in Britton-Robinson buffer (pH 9.0) as supporting electrolyte. This activation process creates functional groups and defects on the graphite surface, significantly enhancing the electron transfer rate and improving the reproducibility of measurements. Following activation, the electrode should be thoroughly rinsed with deionized water and gently dried [1].

  • Single-Use Protocol: A key advantage of the PGE system is its disposable nature, eliminating cross-contamination between measurements and avoiding time-consuming cleaning procedures. Each measurement should be performed using a freshly activated electrode tip to ensure maximum reproducibility and signal consistency. This approach is particularly beneficial for analyzing complex biological samples where electrode fouling can significantly impact results [1] [5].

Nanomaterial-Modified Carbon Paste Electrodes

Carbon paste electrodes modified with various nanomaterials demonstrate enhanced sensitivity and selectivity for edoxaban detection. The base carbon paste is prepared by thoroughly mixing 500 mg graphite powder with 200 μL paraffin oil in a mortar until a homogeneous paste is formed. This paste is then packed into the electrode body and polished with filter paper to obtain a smooth, shiny surface [2].

  • Iron Oxide Nanoparticle Modification: For preparation of 10.0% Fe₂O₃/CPE, 50 mg of iron oxide nanoparticles (<100 nm particle size) are dispersed in diethyl ether using ultrasonic agitation for 15 minutes. This dispersion is then mixed with 450 mg graphite powder, and the mixture is homogenized until a uniform consistency is achieved. The diethyl ether is allowed to evaporate completely at room temperature, after which paraffin oil is added to form a uniform wet paste. The resulting modified paste is packed into the electrode body and polished before use [2].

  • Alternative Nanomaterials: Researchers have also successfully employed multi-walled carbon nanotubes (MWCNT), zinc oxide nanoparticles (ZnO-NPs), and graphene (Gr) as modifying agents for carbon paste electrodes. Each material offers distinct advantages: MWCNT provides high surface-to-volume ratio and improved electron transfer, ZnO-NPs contribute catalytic properties, while graphene offers exceptional electrical conductivity and large specific surface area. The preparation methodology follows similar principles to the iron oxide modification, with the nanoparticle content typically maintained at 5-10% by weight relative to the graphite powder [2].

Metal-Organic Framework (MOF) Modified Electrodes

Metal-organic frameworks represent an emerging class of modifying materials that combine exceptional porosity with tunable functional groups, enabling highly selective analyte recognition. While specific MOF-based electrodes for edoxaban detection have not been extensively reported in the current literature, the general principles of MOF-modified electrode fabrication can be adapted for this application [3].

The selection of MOFs for electrode modification should prioritize materials with demonstrated chemical stability in aqueous media and appropriate pore sizes to accommodate edoxaban molecules. The modification process typically involves dispersing the MOF crystals in a suitable solvent (often ethanol or water) using ultrasonic treatment to form a homogeneous suspension. This suspension is then drop-cast onto the surface of a glassy carbon electrode and allowed to dry, forming a thin, uniform MOF film. The loading concentration and number of drop-casting cycles must be optimized to achieve complete surface coverage without forming excessively thick layers that could impede electron transfer [3].

Analytical Performance and Method Comparison

Comparative Analytical Parameters of Different Electrodes

Table 1: Performance characteristics of voltammetric methods for edoxaban determination using different working electrodes

Electrode Type Linear Range (μM) LOD (μM) LOQ (μM) Supporting Electrolyte Technique
Pencil Graphite (PGE) [1] 0.2-1.8 0.073 0.243 BR buffer (pH 9.0) SWV
Fe₂O₃/CPE [2] 1.9-33.3 0.086 0.286 Borate buffer (pH 10.0) DPV
Glassy Carbon (GCE) [6] 1.84-12.88 0.24 0.80 BR buffer (pH 5.0) DPV
Boron-Doped Diamond (BDDE) [6] 3.68-14.72 0.57 1.90 BR buffer (pH 5.0) DPV

Table 2: Recovery data for edoxaban in pharmaceutical and biological samples using different voltammetric methods

Electrode Type Pharmaceutical Formulation Recovery (%) Urine Samples Recovery (%) Plasma Samples Recovery (%)
Pencil Graphite (PGE) [1] LIXIANA Tablets 98.5-101.2 Spiked urine 98.8-102.5 Not reported -
Fe₂O₃/CPE [2] Coaguloban Tablets 99.2-101.5 Spiked urine 99.5-102.1 Spiked plasma 98.7-101.8
Glassy Carbon (GCE) [6] Commercial tablets 97.8-102.3 Spiked urine 98.2-101.7 Not reported -
Optimization Parameters and Experimental Conditions

The analytical performance of voltammetric methods for edoxaban determination is significantly influenced by several experimental factors that require systematic optimization:

  • pH Optimization: The pH of the supporting electrolyte profoundly affects both the peak current and peak potential of edoxaban. Studies consistently demonstrate that alkaline conditions (pH 9.0-10.0) yield well-defined, symmetrical oxidation peaks with maximum current response. The peak potential shifts toward more negative values with increasing pH, following the relationship E(V) = -0.0325 pH + 1.1692 (R² = 0.9967), indicating the involvement of protons in the electrochemical oxidation process. The slope of this relationship suggests equal numbers of electrons and protons participating in the charge transfer reaction [1] [2].

  • Supporting Electrolyte Selection: Various buffer systems including Britton-Robinson buffer, phosphate buffer, and borate buffer have been evaluated for edoxaban determination. The highest sensitivity and best peak morphology are typically observed in Britton-Robinson buffer due to its excellent buffering capacity across a wide pH range. Borate buffer at pH 10.0 has also demonstrated superior performance, particularly when using nanoparticle-modified carbon paste electrodes [1] [2].

  • Scan Rate Effects: The relationship between scan rate and peak current provides valuable insights into the nature of the electrode process. For edoxaban, the peak current increases linearly with the square root of the scan rate, indicating a diffusion-controlled process rather than surface adsorption. This behavior is consistent across different electrode materials including pencil graphite, glassy carbon, and modified carbon paste electrodes [1].

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (9.191 mM): Accurately weigh 25 mg of edoxaban tosylate monohydrate reference standard and transfer to a 25 mL volumetric flask. Dissolve in 3 mL methanol and make up to volume with double-distilled water. This stock solution remains stable for at least 30 days when stored at -18°C in the dark [1] [2].

  • Working Standard Solutions: Prepare working solutions daily by appropriate dilution of the stock solution with double-distilled water. For most voltammetric methods, working solutions in the concentration range of 0.1-20 μg/mL are suitable for constructing calibration curves. For biological sample analysis, prepare working solutions in drug-free urine or plasma to match the matrix of the samples [1] [2].

Voltammetric Measurement Procedures

The following experimental workflow illustrates the complete process for voltammetric determination of edoxaban using modified electrodes:

Start Start Analysis ElectrodePrep Electrode Preparation and Activation Start->ElectrodePrep BufferPrep Prepare Supporting Electrolyte (pH 9-10) ElectrodePrep->BufferPrep StandardPrep Prepare Edoxaban Standard Solutions BufferPrep->StandardPrep SamplePrep Prepare Pharmaceutical or Biological Samples StandardPrep->SamplePrep Measurement Voltammetric Measurement (CV, SWV, or DPV) SamplePrep->Measurement DataAnalysis Data Analysis and Concentration Calculation Measurement->DataAnalysis

4.2.1 Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry serves as an excellent technique for initial characterization of edoxaban's electrochemical behavior and optimization of experimental parameters. Transfer 10 mL of the selected supporting electrolyte (e.g., BR buffer pH 9.0) into the electrochemical cell. Insert the prepared working electrode, reference electrode (Ag/AgCl), and platinum counter electrode into the solution. Deoxygenate the solution by purging with high-purity nitrogen gas for 5 minutes prior to measurements [1].

Perform initial cyclic voltammograms in the potential range from 0.0 V to +1.4 V at a scan rate of 100 mV/s to identify the oxidation peak of edoxaban, which typically appears at approximately +0.98 V vs. Ag/AgCl. For mechanistic studies, record voltammograms at different scan rates (25-400 mV/s) to establish the relationship between peak current and scan rate, confirming the diffusion-controlled nature of the electrode process. Between measurements, maintain a nitrogen atmosphere over the solution to prevent oxygen interference [1].

4.2.2 Square Wave Voltammetry (SWV) Protocol

Square wave voltammetry offers superior sensitivity for quantitative determination of edoxaban and represents the technique of choice for analytical applications. After electrode activation and solution deaeration, set the instrumental parameters as follows: frequency = 25 Hz, pulse amplitude = 50 mV, and step potential = 10 mV. Record the square wave voltammograms in the potential range from +0.6 V to +1.3 V [1].

Using the standard addition method, add appropriate aliquots of edoxaban working standard solution to the electrochemical cell, mixing thoroughly for 30 seconds after each addition. Record the square wave voltammogram after each addition and measure the oxidation peak current at approximately +0.98 V. Construct the calibration curve by plotting peak current versus edoxaban concentration, which should exhibit linearity in the concentration range of 0.2-1.8 μM for pencil graphite electrodes [1].

4.2.3 Differential Pulse Voltammetry (DPV) Protocol

Differential pulse voltammetry provides excellent resolution and sensitivity for edoxaban determination, particularly when using modified electrodes. Set the DPV parameters as follows: scan rate = 100 mV/s, pulse amplitude = 50 mV, pulse width = 50 ms, and step potential = 10 mV. The measurement should be performed in the potential range from +0.7 V to +1.3 V [2].

For analysis using the Fe₂O₃/CPE, add 300 μL of sodium dodecyl sulfate solution (3.0 × 10⁻⁴ M) to 10 mL of borate buffer (pH 10.0) to enhance the voltammetric response. After recording the background current, add appropriate aliquots of edoxaban working standard solution or sample extract, allowing 30 seconds for equilibration after each addition. The peak current at approximately +1.08 V should be measured for quantification [2].

Application to Real Sample Analysis

Pharmaceutical Dosage Forms

The developed voltammetric methods have been successfully applied to the determination of edoxaban in commercial pharmaceutical formulations such as LIXIANA and Coaguloban tablets. For sample preparation, accurately weigh and finely powder ten tablets. Transfer an amount equivalent to 30 mg of edoxaban to a conical flask and add 50 mL of methanol. Sonicate the mixture for 30 minutes to ensure complete extraction of the active ingredient [1] [2].

Filter the extract through a 0.45 μm membrane filter and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with double-distilled water. Further dilute aliquots of this solution to fall within the linear range of the calibration curve. Apply the standard addition method to mitigate matrix effects by spiking the sample solutions with known amounts of edoxaban standard and compare the response with that of standard solutions prepared in pure solvent [1] [2].

Biological Fluids (Urine and Plasma)

For urine sample analysis, collect urine from healthy volunteers and centrifuge at 3000 rpm for 5 minutes to remove particulate matter. Spike the supernatant with appropriate amounts of edoxaban working standard solution to prepare quality control samples. For direct analysis, dilute the spiked urine samples 1:1 with the supporting electrolyte solution to minimize matrix effects. Alternatively, employ a simple protein precipitation step with acetonitrile (1:2 ratio) followed by centrifugation and dilution with the supporting electrolyte [1].

For plasma sample analysis, more extensive sample preparation is required. Spike drug-free human plasma with edoxaban standard solutions and subject to protein precipitation with three volumes of acetonitrile. Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate volume of the supporting electrolyte solution and subject to voltammetric analysis. The standard addition method is strongly recommended for both urine and plasma samples to account for matrix effects and ensure accurate quantification [2].

Troubleshooting and Method Validation

Common Issues and Solutions
  • Poor Peak Definition: If the oxidation peak of edoxaban appears broad or poorly defined, check the pH of the supporting electrolyte and adjust to the optimal range (pH 9.0-10.0). Additionally, ensure that the electrode surface is properly activated and that the solution is adequately deoxygenated with nitrogen gas [1] [2].

  • Signal Drift: Decreasing peak currents over successive measurements may indicate electrode fouling. For non-disposable electrodes, implement a cleaning procedure between measurements consisting of gentle polishing on alumina slurry followed by rinsing with deionized water. For PGE systems, replace the electrode tip after each measurement [1].

  • High Background Current: Excessive background current can result from contamination of the electrolyte solution or electrode surface. Prepare fresh supporting electrolyte solutions daily and ensure all glassware is thoroughly cleaned. For modified electrodes, verify that the modification layer is uniform and free from defects [2].

Method Validation Parameters

Voltammetric methods for pharmaceutical analysis should be thoroughly validated according to ICH guidelines, addressing the following parameters:

  • Linearity and Range: Establish linearity by analyzing at least six concentrations of edoxaban spanning the expected working range. The correlation coefficient (r) should exceed 0.995, and the residuals should be randomly distributed around the regression line [1] [2].

  • Accuracy and Precision: Evaluate accuracy using recovery studies at three concentration levels (low, medium, and high) with at least three replicates each. Percent recovery should fall within 98-102%, with relative standard deviation (RSD) not exceeding 2% for repeatability and 3% for intermediate precision [1] [2].

  • Selectivity: Demonstrate method selectivity by analyzing placebo formulations containing all excipients but the active ingredient, and by testing common interferents such as metabolites and co-administered drugs. The response from interferents should be less than 5% of the target analyte response at the working concentration [2].

Conclusion

Voltammetric methods utilizing modified electrodes provide robust, sensitive, and cost-effective approaches for the determination of the anticoagulant drug edoxaban in pharmaceutical formulations and biological samples. The pencil graphite electrode offers exceptional practicality for routine analysis with its disposable nature and minimal sample preparation requirements, while nanomaterial-modified electrodes deliver enhanced sensitivity for applications requiring lower detection limits. The methods described in these application notes demonstrate excellent accuracy and precision across clinically relevant concentration ranges, making them suitable for therapeutic drug monitoring, quality control testing, and pharmacokinetic studies. As research in this field advances, further improvements in electrode modification strategies and measurement techniques are expected to expand the applications and performance characteristics of voltammetric methods for edoxaban analysis.

References

Application Notes: Chitosan Nanoparticles for Enhanced Oral Delivery of Edoxaban

Author: Smolecule Technical Support Team. Date: February 2026

Edoxaban tosylate monohydrate (ETM) is a direct-acting oral anticoagulant that specifically inhibits Factor Xa, playing a crucial role in the treatment and prevention of venous thromboembolism (VTE) [1] [2]. However, its therapeutic potential is hampered by challenges such as low and variable oral bioavailability, which can be attributed to its poor aqueous solubility and potential for first-pass metabolism [2]. Chitosan-based nanoparticles (CS NPs) present a promising strategy to overcome these limitations, enhancing the drug's stability, absorption, and overall therapeutic profile [3] [1] [4].

Rationale for Chitosan Nanoparticles in Anticoagulant Delivery

Chitosan (CS), a natural biodegradable and biocompatible polysaccharide, is extensively used in drug delivery [3] [4]. Its unique properties, including mucoadhesiveness and the ability to transiently open tight junctions between intestinal epithelial cells, significantly improve the absorption and bioavailability of encapsulated drugs [4] [5] [6]. Furthermore, CS can be engineered to exhibit pH-dependent release, protecting drugs from the harsh acidic environment of the stomach and facilitating release in the intestine [4] [6].

Key Formulation and Characterization Data

Recent studies have optimized and characterized CS NPs for delivering edoxaban and similar anticoagulants. The following table summarizes critical parameters and outcomes from foundational research:

Formulation Parameter / Characterization Value / Finding Significance / Impact
Optimal CS:TPP Ratio (Ionic Gelation) Optimized via RSM [1] Ensures reproducible formation of stable, monodisperse nanoparticles.
Particle Size (PS) 354.8 nm [1] Suitable for oral absorption and cellular uptake.
Polydispersity Index (PDI) 0.509 [1] Indicates a narrow, uniform particle size distribution.
Zeta Potential (ZP) +43.7 mV [1] High positive surface charge ensures colloidal stability and mucoadhesion.
Entrapment Efficiency (%EE) 70.3 ± 1.3% [1] Demonstrates high capacity to load the drug into the nanoparticles.
Drug Loading (%DL) 9.1 ± 0.4% [1] Indicates practical drug-to-carrier ratio.
In Vitro Drug Release Higuchi diffusion model [2] Suggests a controlled, diffusion-based release mechanism.
Coating/Modification Chitosan-coated NLCs [2] Enhances stability and anticoagulant activity compared to unmodified carriers.
In Vivo Bioavailability (AUC0-inf) Significantly higher for CS-NPs vs. pure drug [1] [2] Confirms enhanced systemic exposure and absorption of the drug.
Anticoagulant Activity (aPTT, PT) Significantly prolonged [1] [2] Validates preserved and enhanced pharmacological activity post-formulation.

Detailed Experimental Protocols

Protocol 1: Synthesis of ETM-Loaded Chitosan Nanoparticles (ETM-CS-NPs) via Ionic Gelation

This protocol is adapted from the optimization study on ETM-CS-NPs using Response Surface Methodology (RSM) [1].

  • Principle: Positively charged amino groups of chitosan electrostatically cross-link with multivalent anions of tripolyphosphate (TPP), encapsulating the drug during self-assembly [1] [7].
  • Materials:
    • Chitosan (medium molecular weight, 75-85% deacetylated)
    • This compound (ETM)
    • Sodium Tripolyphosphate (TPP)
    • Glacial Acetic Acid
    • Deionized Water
  • Procedure:
    • Chitosan Solution: Dissolve chitosan at a concentration of 0.1% (w/v) in 1% (v/v) aqueous acetic acid solution. Stir until completely clear. Adjust the pH to 4.6-5.5 using NaOH or HCl [1] [7].
    • Drug Incorporation: Add ETM (to achieve a theoretical drug loading of ~9-10%) to the chitosan solution under magnetic stirring until fully dissolved/dispersed [1].
    • TPP Solution: Prepare a 0.1% (w/v) aqueous solution of TPP [1] [7].
    • Nanoparticle Formation: Under constant magnetic stirring at 500 rpm, add the TPP solution (e.g., 1.7 mL) to the CS-ETM solution (e.g., 5 mL) in a dropwise manner (addition time of ~2 minutes) [7].
    • Stabilization: Continue stirring for 30 minutes to allow for the complete formation of stable nanoparticles [7].
  • Critical Parameters:
    • pH: The pH of the chitosan solution is the most critical factor, significantly impacting particle size and PDI. A pH between 4.6 and 5.5 is optimal [7].
    • Stirring Speed: A speed of 500 rpm is adequate for mixing without introducing excessive shear [7].
    • Mass Ratio: The CS:TPP mass ratio must be optimized using design of experiments (e.g., RSM) to achieve the desired particle characteristics [1].

The following diagram illustrates the synthesis workflow:

G Start Start Protocol CS_Sol Prepare Chitosan Solution (0.1% w/v in 1% acetic acid) Start->CS_Sol Adjust_pH Adjust pH to 4.6-5.5 CS_Sol->Adjust_pH Add_Drug Add Edoxaban (ETM) Adjust_pH->Add_Drug Mix Add TPP Solution Dropwise to CS-ETM under Stirring (500 rpm) Add_Drug->Mix TPP_Sol Prepare TPP Solution (0.1% w/v) TPP_Sol->Mix Stir Continue Stirring for 30 min Mix->Stir End ETM-CS-NPs Formed Stir->End

Protocol 2: Purification and Freeze-Drying of ETM-CS-NPs

Purification removes free, unencapsulated drug and raw materials, while freeze-drying (lyophilization) enhances the long-term stability of the nanoparticle formulation [7].

  • Materials:
    • Freshly prepared ETM-CS-NPs
    • Surfactant (e.g., Poloxamer 188 or Polysorbate 80)
      • Centrifuge or Dialysis membrane (50 kDa MWCO)
    • Cryoprotectant (Trehalose or Sucrose)
  • Procedure:
    • Surfactant Stabilization (Optional but Recommended): Add a surfactant like Poloxamer 188 or Polysorbate 80 to the NP suspension at a concentration of 1% (w/v). This minimizes coalescence and aggregation during subsequent purification steps [7].
    • Purification (Choose One Method):
      • Centrifugation: Centrifuge the NP suspension at high speed (e.g., 15,000 rpm for 30-60 minutes). Carefully decant the supernatant and resuspend the pellet in deionized water. This method increases the zeta potential but may be challenging to resuspend [7].
      • Dialysis: Transfer the NP suspension into a dialysis membrane (50 kDa MWCO) and dialyze against deionized water for 2-3 hours to remove uncrosslinked TPP and free drug. This method yields smaller particle sizes and easier handling [7].
    • Freeze-Drying:
      • Add a cryoprotectant (e.g., Trehalose or Sucrose) to the purified NP suspension at a minimum concentration of 5% (w/v). Higher concentrations may be required for dialyzed NPs [7].
      • Freeze the samples at -80°C and then lyophilize for 48 hours to obtain a dry powder.
  • Critical Parameters:
    • Surfactant Choice: Poloxamer 188 has been shown to effectively reduce nanoparticle coalescence during purification [7].
    • Cryoprotectant: Both trehalose and sucrose are effective, but the concentration must be optimized for the specific formulation to prevent aggregation upon reconstitution [7].
Protocol 3: In-Vitro Characterization of ETM-CS-NPs
Characterization Method / Instrument Key Details & Acceptable Range
Particle Size & PDI Dynamic Light Scattering (DLS) Size: ~150-350 nm; PDI: <0.5 indicates monodisperse population [1] [7].
Zeta Potential (ZP) Electrophoretic Light Scattering ZP: > +30 mV indicates good colloidal stability [1].
Surface Morphology Scanning Electron Microscopy (SEM) Sample should be freeze-dried and sputter-coated with gold [1] [8].
Entrapment Efficiency & Drug Loading Indirect Method / HPLC Centrifuge/filter to separate free drug. Analyze supernatant for free drug. %EE = (Total drug - Free drug)/Total drug * 100. Target >70% [1].
In-Vitro Drug Release Dialysis Bag / USP Apparatus Use media at different pH (1.2 for stomach, 6.8/7.4 for intestine). Samples analyzed via HPLC [2].
FTIR Analysis Fourier-Transform Infrared Spectroscopy To confirm no chemical interaction between ETM and polymer, only physical mixing [1].
Protocol 4: Evaluation of Anticoagulant Activity
  • Principle: This assay confirms that the pharmacological activity of Edoxaban is retained after the nanoencapsulation process by measuring its ability to prolong clotting times [1] [2].
  • Procedure:
    • Collect fresh human or rat plasma.
    • Incubate the plasma with samples of the formulated ETM-CS-NPs, unformulated ETM (control), and blank CS-NPs (negative control).
    • Perform standard coagulation tests:
      • Activated Partial Thromboplastin Time (aPTT) [1] [2]
      • Prothrombin Time (PT) [1] [2]
      • Thrombin Time (TT) [1]
    • Use a coagulometer to measure the clotting time.
  • Expected Outcome: The ETM-CS-NPs should demonstrate a statistically significant prolongation of aPTT and PT compared to the negative control, confirming enhanced anticoagulant efficacy [1] [2].

Conclusion and Future Perspectives

The application of chitosan nanoparticles presents a robust and effective strategy for enhancing the oral delivery of Edoxaban. The protocols outlined herein provide a reproducible framework for formulating, characterizing, and evaluating ETM-CS-NPs. Future work should focus on in-vivo biodistribution studies to validate the targeting efficiency and long-term safety profile of these novel nanocarriers, paving the way for their clinical translation in antithrombotic therapy [1].

References

ionic gelation method Edoxaban CS NPs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Venous thromboembolism (VTE), which includes deep vein thrombosis and pulmonary embolism, remains a significant cause of global mortality, affecting approximately 90,000 people annually in the United States alone [1]. Edoxaban tosylate monohydrate (ETM) is a direct, selective Factor Xa (Stuart-Prower factor) inhibitor that offers an oral anticoagulant alternative to traditional therapies like warfarin, with a superior safety profile regarding major bleeding risks [1]. However, its therapeutic potential is limited by its classification as a BCS Class IV drug, characterized by low solubility and permeability, leading to limited absorption and suboptimal bioavailability [1].

Nanotechnology provides a promising strategy to overcome these limitations. Chitosan (CS), a beta-1,4-poly-d-glucosamine, is a biocompatible, biodegradable polymer widely used in nanoparticle (NP) synthesis [2]. The ionic gelation method for forming ETM-loaded CS nanoparticles (ETM-CS-NPs) involves the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged tripolyphosphate (TPP) polyanions [2]. This process forms shielded nanoparticles that can enhance the bioavailability of ETM for oral administration, providing a targeted delivery system for more effective and safer antithrombotic therapy [2].

Materials and Equipment

Reagents
  • Active Pharmaceutical Ingredient (API): this compound (ETM) [2] [1].
  • Polymer: Chitosan (CS) [2].
  • Cross-linking Agent: Sodium Tripolyphosphate (TPP) [2].
  • Solvent: Glacial Acetic Acid [2].
  • Vehicle: Dimethyl Sulfoxide (DMSO) or Methanol, for dissolving ETM [1] [3].
  • Purification: Distilled or Deionized Water.
Equipment
  • Magnetic Stirrer or vortex mixer.
  • Syringe and Needle or burette for controlled addition.
  • Centrifuge (high-speed, cooling preferred).
  • Analytical Balances.
  • Sonicator (bath or probe).
  • pH Meter.
  • Zeta Sizer for particle size, PDI, and zeta potential analysis [2].
  • Scanning Electron Microscope (SEM) for surface morphology [2].
  • Fourier Transform Infrared (FTIR) Spectrometer for drug-polymer interaction studies [2].
  • High-Performance Liquid Chromatography (HPLC) System for drug quantification [1] [3].

Protocol: Ionic Gelation for ETM-CS-NPs

The following workflow outlines the key stages of nanoparticle preparation and characterization:

G cluster_1 Solution Preparation Phase cluster_2 Nanoparticle Formation Phase Start Start Preparation S1 Chitosan Solution Preparation Start->S1 S2 ETM Addition to CS Solution S1->S2 S4 Cross-linking & Gelation S2->S4 S3 TPP Solution Preparation S3->S4 S5 Purification S4->S5 S6 Characterization S5->S6 End Application & Analysis S6->End

Step 1: Preparation of Chitosan Solution
  • Dissolve a pre-determined amount of chitosan (e.g., 0.1% w/v to 0.5% w/v) in 100 mL of an aqueous solution of glacial acetic acid (e.g., 0.5% v/v to 2% v/v) [2].
  • Stir the solution continuously using a magnetic stirrer at 500-1000 rpm until the chitosan is completely dissolved, forming a clear, viscous solution.
  • Adjust the pH of the chitosan solution to a range of 4.5 - 5.5 using 1M NaOH or 1M HCl. This pH range optimizes the protonation of chitosan's amino groups.
Step 2: Incorporation of Edoxaban
  • Dissolve a measured quantity of ETM (e.g., 10-50 mg) in a suitable volatile solvent like methanol or DMSO [1].
  • Add the ETM solution dropwise to the chitosan solution under constant stirring.
  • Continue stirring for 30-60 minutes to ensure uniform distribution of the drug within the polymer matrix.
Step 3: Preparation of Cross-linker Solution
  • Prepare an aqueous solution of TPP (e.g., 0.05% w/v to 0.2% w/v) in distilled water [2].
  • Stir until TPP is completely dissolved.
Step 4: Nanoparticle Formation via Ionic Gelation
  • Add the TPP solution dropwise (e.g., at a rate of 0.5-1 mL/min) into the ETM-chitosan solution under constant stirring at room temperature.
  • The typical volume ratio of TPP solution to CS solution can range from 1:2 to 1:4. The formation of a faint opalescent suspension indicates nanoparticle formation.
  • Continue stirring for an additional 60 minutes to allow for cross-linking stabilization.
Step 5: Purification and Harvesting
  • Subject the nanoparticle suspension to centrifugation at 15,000 - 20,000 rpm for 30-60 minutes at 4°C.
  • Carefully discard the supernatant and re-disperse the pellet in distilled water.
  • Repeat the centrifugation and re-dispersion cycle 2-3 times to remove unentrapped drug, free TPP, and organic solvents.
  • The final purified NP pellet can be re-suspended in a small volume of water for immediate use or lyophilized for long-term storage.

Optimization and Data Analysis

The formulation of ETM-CS-NPs can be optimized using Response Surface Methodology (RSM) to understand the interaction between critical process variables and their impact on key nanoparticle characteristics [2]. The table below summarizes the cause-and-effect relationships that RSM helps to model.

G CS Chitosan (CS) Concentration PS Particle Size (PS) CS->PS ++ ZP Zeta Potential (ZP) CS->ZP ++ EE Encapsulation Efficiency (EE) CS->EE ++ TPP TPP Concentration TPP->PS + PDI Polydispersity Index (PDI) TPP->PDI + Acetic Acetic Acid Concentration Acetic->PS Affects Acetic->ZP Affects

Quantitative Optimization Data

The following table presents data from an RSM-based optimization study, showing how input variables influence critical quality attributes of the nanoparticles [2].

Table 1: Optimization of Formulation Parameters and their Impact on ETM-CS-NPs

Independent Variable (Factor) Impact on Particle Size (PS) Impact on Polydispersity Index (PDI) Impact on Zeta Potential (ZP) Impact on Entrapment Efficiency (EE)
Chitosan (CS) Amount Positive correlation (Increase) Variable / Minor Increase Positive correlation (Increase) Positive correlation (Increase)
TPP Amount Positive correlation (Increase) Positive correlation (Increase) Negative correlation (Decrease) Complex / Non-linear
Glacial Acetic Acid Amount Affects solubility & cross-linking Affects uniformity Influences protonation & charge Affects drug-polymer interaction

| Optimal Formulation Ranges | PS: 150 - 355 nm PDI: 0.2 - 0.51 ZP: +35 to +44 mV EE: 70 - 80% | | | |

Characterization of Optimized ETM-CS-NPs

A successfully optimized formulation should yield nanoparticles with the following characteristics, as confirmed by experimental data [2]:

  • Particle Size (PS): 354.8 nm
  • Polydispersity Index (PDI): 0.509 (indicating a moderately uniform size distribution)
  • Zeta Potential (ZP): +43.7 mV (indicating good physical stability due to strong electrostatic repulsion)
  • Entrapment Efficiency (EE): 70.3 ± 1.3%
  • Drug Loading (DL): 9.1 ± 0.4%

Characterization Techniques

  • Particle Size, PDI, and Zeta Potential: Measured using dynamic light scattering with a Zeta-sizer [2].
  • Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) to confirm spherical shape and smooth surface [2].
  • Drug-Polymer Compatibility: Assessed using FTIR spectroscopy to rule out any undesirable chemical interactions [2] [1].
  • Drug Encapsulation and Loading: Determined indirectly by measuring the concentration of unentrapped drug in the supernatant after centrifugation using HPLC or a validated voltammetric method [1] [3].
    • Entrapment Efficiency (EE%) = (Total drug added - Free drug) / (Total drug added) × 100
    • Drug Loading (DL%) = (Mass of drug in NPs) / (Total mass of NPs) × 100
  • In Vitro Drug Release: Performed using dialysis membrane method in simulated gastric/intestinal fluids. The release data can be fitted to various kinetic models (e.g., Higuchi model) to understand the release mechanism [1].
  • Biological Activity Assessment:
    • Anticoagulant Assays: The biological activity of the formulated ETM-CS-NPs should be confirmed using standard anticoagulant assays, including Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). The tests should demonstrate a significant prolongation of these times compared to a control, confirming the retained activity of edoxaban post-encapsulation [2].
    • Anti-FXa Assay: This chromogenic assay directly measures the inhibition of Factor Xa, providing a specific evaluation of ETM's therapeutic efficacy from the nanoparticle formulation [1].

Troubleshooting Guide

Problem 1: Large Particle Size.

  • Cause: High concentration of CS or TPP; too rapid addition of TPP; insufficient stirring.
  • Solution: Dilute the polymer or cross-linker solution; reduce the addition rate of TPP; increase stirring speed.

Problem 2: Low Entrapment Efficiency.

  • Cause: Drug leaching during preparation; incompatibility between drug and polymer.
  • Solution: Optimize the drug-to-polymer ratio; add the drug after the formation of pre-formed NPs (passive loading); use a solvent in which the drug has lower solubility for the external phase.

Problem 3: Aggregation of Nanoparticles.

  • Cause: Low zeta potential; high particle concentration; ionic strength of the medium.
  • Solution: Ensure pH is optimized for chitosan's charge; dilute the suspension; use purified water for suspension and avoid salts during formulation.

Conclusion and Future Directions

The ionic gelation method provides a robust, efficient, and reproducible platform for formulating Edoxaban-loaded Chitosan Nanoparticles. The optimized protocol results in nanoparticles with desirable characteristics—nanoscale size, positive surface charge, high drug entrapment, and sustained release profile—making them a promising candidate for targeted antithrombotic therapy [2].

Future work should focus on scaling up the production process, conducting comprehensive in vivo pharmacokinetic and biodistribution studies to confirm enhanced bioavailability and targeted delivery, and investigating long-term stability [2] [1]. The success of this nano-formulation could pave the way for improved oral delivery of other BCS Class IV drugs.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies and Stability-Indicating Assay Method for Edoxaban

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that provides critical information about the intrinsic stability of drug substances and products. These studies involve deliberate degradation of drug substances under a variety of stress conditions to identify likely degradation products, establish degradation pathways, and elucidate the molecular structure of degradation products. For Edoxaban tosylate monohydrate, a direct oral anticoagulant (DOAC) and selective factor Xa inhibitor, understanding its stability profile is particularly important due to its clinical significance in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.

The primary purpose of forced degradation studies is to develop and validate stability-indicating assay methods (SIAMs) that can accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products. According to regulatory requirements, particularly those outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1), pharmaceutical manufacturers must demonstrate that their analytical methods are stability-indicating, meaning they can precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities. These studies form the foundation for determining appropriate storage conditions, establishing retest periods, and supporting shelf-life specifications for pharmaceutical products.

Method Development Fundamentals

Chromatographic Conditions

The development of a robust and selective stability-indicating method for Edoxaban requires careful optimization of chromatographic parameters. Based on comprehensive studies, the following conditions have been established for effective separation and quantification of Edoxaban and its degradation products:

  • Column: CHROMBUDGET 100-5-C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol and acetate buffer (53:47, v/v)
  • Buffer Specifications: pH 2.9, 10 mM strength
  • Detection: UV detection at appropriate wavelength (typically 220-280 nm)
  • Flow Rate: 1.0 mL/min (typical for analytical-scale separation)
  • Column Temperature: Maintained at 25°C±2°C
  • Injection Volume: 10-20 µL, depending on detector sensitivity

The acetate buffer pH plays a critical role in the ionization state of Edoxaban and its degradation products, influencing their retention behavior and separation efficiency. The methanol composition has been optimized to provide adequate retention of Edoxaban while ensuring reasonable analysis time. The selected C18 stationary phase provides sufficient hydrophobicity to retain Edoxaban and separate it from polar degradation products that may form under various stress conditions.

Critical Method Parameters

Several chromatographic parameters require careful optimization during method development to achieve optimal separation:

  • pH optimization: Studies indicate that pH values between 2.5-3.5 provide optimal peak shape and resolution for Edoxaban and its degradation products.
  • Organic modifier ratio: The methanol-to-buffer ratio significantly impacts retention times and resolution; slight adjustments may be needed based on specific column lots.
  • Buffer concentration: Adequate buffer capacity (10 mM) ensures consistent pH throughout the analysis, preventing peak tailing and retention time shifts.
  • Gradient elution: For complex degradation mixtures, a gradient elution program may be necessary to resolve both early-eluting and highly retained degradation products.

Forced Degradation Protocols

Acid and Base Degradation

Acid and base hydrolysis studies evaluate the susceptibility of Edoxaban to nucleophilic attack under acidic and basic conditions, which is particularly relevant for understanding its stability in the gastrointestinal environment and for predicting chemical behavior during storage.

  • Acid Degradation Protocol:

    • Prepare 0.1-1.0 N hydrochloric acid (HCl) solution
    • Dissolve Edoxaban standard in the acid solution to achieve a concentration of 1 mg/mL
    • Heat the solution at 60-70°C for 1-24 hours
    • Neutralize the solution with equivalent strength base (NaOH) at predetermined time points
    • Analyze samples immediately after neutralization to prevent ongoing degradation
  • Base Degradation Protocol:

    • Prepare 0.1-1.0 N sodium hydroxide (NaOH) solution
    • Dissolve Edoxaban standard in the base solution to achieve a concentration of 1 mg/mL
    • Heat the solution at 60-70°C for 1-24 hours
    • Neutralize the solution with equivalent strength acid (HCl) at predetermined time points
    • Analyze samples immediately after neutralization

Studies have demonstrated that Edoxaban undergoes significant degradation under basic conditions compared to acidic conditions, with the formation of two major degradation products (DP-I and DP-II) that have been isolated and characterized using LC-MS/MS and NMR techniques.

Oxidative Degradation

Oxidative stress testing evaluates the susceptibility of Edoxaban to radical-mediated degradation, which is critical for predicting stability under ambient storage conditions and informing packaging requirements.

  • Hydrogen Peroxide-induced Oxidation:
    • Prepare 1-3% v/v hydrogen peroxide (H₂O₂) solution
    • Dissolve Edoxaban standard in the peroxide solution to achieve a concentration of 1 mg/mL
    • Keep the solution at room temperature for 1-6 hours
    • Monitor degradation progression at regular intervals
    • Quench the reaction by dilution with mobile phase or by adding a reducing agent (e.g., methionine)

Research indicates that Edoxaban is particularly susceptible to oxidative degradation, with the formation of several oxidative degradation products that require careful chromatographic separation. The degradation kinetics typically follow first-order reaction patterns, allowing for prediction of long-term stability from accelerated studies.

Thermal and Photolytic Degradation

Thermal and photolytic stress testing provides critical data for determining appropriate storage conditions and packaging configurations for Edoxaban drug substances and products.

  • Thermal Degradation Protocol:

    • Spread a thin layer of Edoxaban solid in a petri dish
    • Store samples in stability chambers at elevated temperatures (40°C, 60°C, 80°C)
    • Withdraw samples at predetermined time points (1, 2, 4 weeks)
    • Prepare samples in appropriate solvent and analyze by HPLC
    • Include control samples stored at -20°C for comparison
  • Photolytic Degradation Protocol:

    • Spread a thin layer of Edoxaban solid in a transparent quartz petri dish
    • Expose samples to controlled light sources per ICH Q1B guidelines
    • Option 1: Visible light exposure (1.2 million lux hours)
    • Option 2: UV light exposure (200 watt hours/square meter)
    • Withdraw samples at predetermined intervals
    • Analyze samples alongside dark control samples stored in amber containers

Recent studies highlight that Edoxaban demonstrates temperature-dependent degradation, with more pronounced degradation at higher temperatures. Photolytic studies indicate that Edoxaban may be photosensitive, necessitating appropriate light-protective packaging for pharmaceutical products.

Table 1: Summary of Forced Degradation Conditions for Edoxaban

Stress Condition Parameters Duration Degradation Observed Major Degradation Products
Acidic Hydrolysis 0.1-1 N HCl, 60-70°C 1-24 hours Moderate (5-15%) DP-I, DP-II
Basic Hydrolysis 0.1-1 N NaOH, 60-70°C 1-24 hours Significant (15-30%) DP-I, DP-II
Oxidative Degradation 1-3% H₂O₂, RT 1-6 hours Moderate to Significant (10-25%) Multiple oxidative products
Thermal Degradation 40-80°C (solid) 1-4 weeks Mild to Moderate (3-10%) Varied based on temperature
Photolytic Degradation Visible/UV per ICH Q1B 24-72 hours Mild (2-8%) Photo-degradation products

Method Validation

Performance Characteristics

Validation of the stability-indicating assay method for Edoxaban must be performed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose. The following validation characteristics should be established:

  • Specificity and Selectivity: The method must demonstrate adequate resolution between Edoxaban and all potential degradation products, as well as from excipients in formulated products. Peak purity tests using photodiode array detection should confirm the homogeneity of the Edoxaban peak in stressed samples.

  • Linearity and Range: The method should demonstrate linear response over a concentration range of approximately 50-150% of the target analytical concentration. Typically, a correlation coefficient (r²) of ≥0.999 is expected, with residual plots showing random distribution.

  • Accuracy: Determined by spike recovery experiments using known concentrations of Edoxaban in the presence of placebos and degradation products. Recovery should be within 98-102% for the drug substance and 95-105% for the drug product, with RSD ≤2%.

  • Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations). The relative standard deviation (RSD) for peak areas of multiple injections should not exceed 2%.

  • Robustness: Evaluated by deliberate variations in method parameters including mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±2°C), and flow rate (±10%). The method should maintain system suitability despite these variations.

Validation Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria for Edoxaban SIAM

Validation Parameter Experimental Design Acceptance Criteria
Specificity Resolution from closest eluting degradation product Resolution factor ≥2.0; Peak purity index ≥0.999
Linearity Minimum of 5 concentration levels Correlation coefficient r² ≥0.999; y-intercept ≤2% of target response
Accuracy Recovery at 3 levels (50%, 100%, 150%) in triplicate Mean recovery 98-102%; RSD ≤2.0%
Precision (Repeatability) 6 injections at 100% concentration RSD ≤1.0% for peak area
Intermediate Precision Different analyst, day, instrument RSD ≤2.0% between sets
Detection Limit (LOD) Signal-to-noise approach S/N ≥3:1
Quantitation Limit (LOQ) Signal-to-noise approach S/N ≥10:1; RSD ≤5.0%
Robustness Deliberate method parameter variations System suitability criteria met in all conditions

Experimental Workflow

The following diagrams visualize the forced degradation study workflow and method development process for Edoxaban stability-indicating assay methods:

G Edoxaban Forced Degradation Study Workflow Start Start: Edoxaban Sample Preparation Stress1 Acid Hydrolysis (0.1-1N HCl, 60-70°C) Start->Stress1 Stress2 Base Hydrolysis (0.1-1N NaOH, 60-70°C) Start->Stress2 Stress3 Oxidative Stress (1-3% H₂O₂, Room Temp) Start->Stress3 Stress4 Thermal Stress (40-80°C, Solid State) Start->Stress4 Stress5 Photolytic Stress (ICH Q1B Conditions) Start->Stress5 SamplePrep Sample Preparation & Neutralization Stress1->SamplePrep Stress2->SamplePrep Stress3->SamplePrep Stress4->SamplePrep Stress5->SamplePrep HPLC HPLC Analysis with PDA Detection SamplePrep->HPLC DataAnalysis Data Analysis: Degradation Kinetics HPLC->DataAnalysis MethodVal Method Validation (ICH Q2(R1)) DataAnalysis->MethodVal Report Final Report & Specification Setting MethodVal->Report

Diagram 1: Comprehensive workflow for forced degradation studies of Edoxaban, covering major stress conditions and subsequent analytical evaluation

G Edoxaban SIAM Development & Validation Start Start: Method Development Initial Parameters ColumnSel Column Selection: C18 (250×4.6mm, 5µm) Start->ColumnSel MobilePhase Mobile Phase Optimization: Methanol:Acetate Buffer (53:47) ColumnSel->MobilePhase pHOpt pH Optimization: pH 2.9 (10mM buffer) MobilePhase->pHOpt StressTest Forced Degradation Studies (Confirm specificity) pHOpt->StressTest SepEval Separation Evaluation: Resolution > 2.0 StressTest->SepEval ValPlan Validation Protocol Establish Acceptance Criteria SepEval->ValPlan ValParams Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness ValPlan->ValParams DataReview Data Review & Statistical Analysis ValParams->DataReview FinalMethod Final Method Documentation & Transfer DataReview->FinalMethod

Diagram 2: Method development and validation workflow for stability-indicating assay method (SIAM) for Edoxaban

Applications and Implications

The forced degradation studies and validated stability-indicating method for Edoxaban have far-reaching applications throughout the pharmaceutical product lifecycle. During formulation development, understanding the degradation pathways informs the selection of excipients that minimize degradation and enhance stability. For manufacturing process design, knowledge of stress vulnerabilities helps establish appropriate processing conditions and in-process controls. In regulatory submissions, comprehensive forced degradation data support the proposed shelf-life, storage conditions, and packaging configurations.

The degradation kinetics data obtained from these studies, which for Edoxaban typically follow first-order kinetics, enable prediction of long-term stability from short-term accelerated studies. This kinetic modeling allows for extrapolation of degradation rates to recommended storage conditions, providing scientific justification for expiration dating. Furthermore, the structural characterization of major degradation products facilitates toxicological assessment and establishes degradation product limits based on safety considerations.

Recent advancements in analytical quality by design (AQbD) approaches can be incorporated into Edoxaban stability methods to enhance method robustness and regulatory flexibility. The greenness profile of analytical methods is increasingly important, and researchers should consider implementing more environmentally friendly solvents where possible while maintaining method performance.

Conclusion

Forced degradation studies and the development of validated stability-indicating analytical methods are critical components of the pharmaceutical development process for Edoxaban. The protocols outlined in this application note provide a systematic approach to stress testing that meets regulatory expectations and generates scientifically meaningful data. The RP-HPLC method developed using a C18 column with methanolic acetate buffer (pH 2.9) mobile phase has demonstrated excellent selectivity, sensitivity, and robustness for separating Edoxaban from its degradation products.

The comprehensive validation data confirming specificity, linearity, accuracy, precision, and robustness provide high confidence in the method's ability to reliably quantify Edoxaban in stability samples. The experimental workflows and optimized conditions detailed in this document serve as a valuable resource for pharmaceutical scientists developing and validating stability-indicating methods for Edoxaban drug substance and drug products.

Ongoing monitoring and potential method improvements, particularly incorporating analytical quality by design principles and green chemistry considerations, will further enhance the sustainability and regulatory standing of Edoxaban stability methods throughout the product lifecycle.

Comprehensive Application Notes and Protocols: Preparative Purification Process of Edoxaban Tosylate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Edoxaban tosylate monohydrate (ETM) is an oral anticoagulant that operates as a direct selective factor Xa inhibitor, used for preventing stroke in nonvalvular atrial fibrillation and treating venous thromboembolism. The chemical complexity of ETM, with multiple functional groups and stereocenters, presents significant challenges in purification to achieve the required pharmaceutical quality. Traditional purification methods using ethanol/water systems have limitations in impurity clearance and pose potential risks of genotoxic impurity formation. This application note details a robust preparative purification process utilizing an acetonitrile/water solvent system that addresses these challenges while offering superior solubility and purification characteristics suitable for industrial-scale production. [1]

Experimental Design

Solvent System Rationale

The innovative aspect of this purification methodology lies in the utilization of acetonitrile/water mixtures with precisely controlled ratios at different process stages. This approach capitalizes on the unique solubility profile of ETM, which demonstrates dramatically increased solubility in specific acetonitrile/water ratios compared to traditional solvent systems. The solubility of ETM in acetonitrile/water (1:1) is 100.2 g/kg at room temperature, significantly higher than in ethanol/water (1:1) at 23.9 g/kg or acetone/water (1:1) at 33 g/kg. This enhanced solubility enables process intensification through reduced solvent volumes, improving both process economy and environmental impact. Additionally, the replacement of ethanol with acetonitrile eliminates the risk of genotoxic impurity formation that can occur when ethanol interacts with p-toluenesulfonic acid under process conditions. [1]

Risk Assessment and Quality by Design

A systematic risk assessment informed critical process parameter selection, with Failure Mode Effect Analysis (FMEA) applied to identify and mitigate potential failure modes in the purification process. Analytical method development followed Quality by Design principles, with Critical Quality Attributes (CQAs) identified for the final product, including crystal form, chemical purity, and residual solvent content. The experimental design incorporated full factorial approaches to optimize method parameters, ensuring robust operation within the defined design space. This systematic approach guarantees consistent production of ETM with the required purity profile while maintaining control over critical material attributes. [2]

Materials and Methods

Equipment and Reagents

Chemical reagents: Edoxaban free base (pharmaceutical grade), p-toluenesulfonic acid (pharmaceutical grade), acetonitrile (HPLC grade), purified water (HPLC grade), ethanol (HPLC grade, for comparison studies).

Analytical standards: N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyrid-2-yl)oxalamide, N1-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide. [1]

Equipment: Laboratory reactor vessel with temperature control and overhead stirring, heating mantle/circulator, vacuum filtration system, analytical balance, HPLC system with UV detection (290 nm), powder X-ray diffractometer, spectrofluorimeter. [1]

Analytical Procedures

HPLC Analysis: The purity of ETM and impurity profiles were determined using HPLC with detection at 290 nm. The maximum content of any individual impurity was targeted at ≤0.03% area/area (a/a), with total impurities ≤0.13% a/a with respect to the HPLC area value of edoxaban free form. [1]

Spectrofluorimetric Analysis: For concentration determination, a validated spectrofluorimetric method was employed involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) in borate buffer (pH 9.0). Fluorescence was measured at excitation 265 nm/emission 309 nm, with linear range of 5.0–50.0 ng/mL. [3]

Powder X-ray Diffraction: Crystal form was verified using PXRD, comparing against a reference standard of Form I this compound. [1]

Protocols

Preparative Purification Process

Table 1: Key Process Parameters and Ranges for ETM Purification

Process Step Parameter Target Value Acceptable Range
Dissolution ACN/H₂O Ratio 50:50 (v/v) 70:30 to 30:70
Temperature 50°C 30-70°C
Solvent Volume Minimum to achieve dissolution 5-10 mL/g
Cooling Final Temperature 5°C 0-20°C
Cooling Rate 10°C/hour 5-15°C/hour
Antisolvent Addition Water Volume To achieve 20:80 ACN/H₂O 10:90 to 30:70 final ratio
Addition Rate Controlled 1-2 mL/min
Isolation Filtration Vacuum filtration -
Washing Cold water (5°C) 2-5 mL/g
Drying Vacuum oven 40°C, 24 hours
  • Dissolution: Charge the acetonitrile/water mixture (70:30 to 30:70 v/v) to the reactor. Add this compound crude material. Heat the mixture to 30-70°C with stirring until complete dissolution is achieved. The solvent ratio should be optimized to ensure complete dissolution while minimizing solvent volume. [1]

  • Cooling: Cool the solution to ≤20°C at a controlled rate of 5-15°C per hour to initiate crystallization. The cooling profile may be optimized to control crystal size and distribution. [1]

  • Antisolvent Addition: Add purified water to achieve a final acetonitrile/water ratio of 10:90 to 30:70 (v/v). The addition should be controlled to maintain a constant temperature during the operation. [1]

  • Crystallization Completion: Maintain the suspension at ≤20°C for 1-2 hours with gentle stirring to complete the crystallization process.

  • Isolation: Recover the crystals by vacuum filtration through appropriate filter media. Wash the filter cake with cold purified water (2-5 mL/g). [1]

  • Drying: Dry the wet crystals under vacuum at 40°C for 24 hours or until consistent weight is achieved, confirming the monohydrate form. [1]

Preparation Process from Edoxaban Free Base

Table 2: Process Parameters for ETM Preparation from Free Base

Process Step Parameter Target Value Acceptable Range
Reaction ACN/H₂O Ratio 50:50 (v/v) 70:30 to 30:70
p-TsOH Equivalents 1.0-1.05 eq 0.95-1.10 eq
Temperature 50°C 30-70°C
Crystallization Water Addition To achieve 20:80 ACN/H₂O 10:90 to 30:70 final ratio
Cooling Temperature 5°C 0-20°C
Isolation Filtration Vacuum filtration -
Washing Cold ACN/H₂O (20:80) 2-5 mL/g
  • Reaction: Charge the acetonitrile/water mixture (70:30 to 30:70 v/v) to the reactor. Add edoxaban free base and p-toluenesulfonic acid (0.95-1.10 equivalents). Heat the mixture to 30-70°C with stirring until complete dissolution and salt formation are achieved. [1]

  • Crystallization Initiation: Cool the solution to ≤20°C or add water to achieve a final acetonitrile/water ratio of 10:90 to 30:70 (v/v). These steps can be performed in any order based on operational convenience. [1]

  • Crystallization Completion: Maintain the suspension at ≤20°C for 1-2 hours with gentle stirring to complete the crystallization process.

  • Isolation: Recover the crystals by vacuum filtration. Wash the filter cake with cold acetonitrile/water mixture (20:80 v/v, 2-5 mL/g). [1]

  • Drying: Dry the wet crystals under vacuum at 40°C until constant weight is achieved. [1]

G Start Start Purification Process Dissolution Dissolution Step ACN/H₂O (70:30 to 30:70) Heat to 30-70°C Start->Dissolution Cooling Cooling Step ≤20°C, Controlled rate Dissolution->Cooling Antisolvent Antisolvent Addition Water to ACN/H₂O (10:90 to 30:70) Cooling->Antisolvent Crystallization Crystallization Completion 1-2 hours, ≤20°C Antisolvent->Crystallization Isolation Isolation Vacuum Filtration Crystallization->Isolation Washing Washing Cold Purified Water Isolation->Washing Drying Drying Vacuum, 40°C, 24h Washing->Drying QualityCheck Quality Control HPLC, PXRD, Spectrofluorimetry Drying->QualityCheck End ETM Monohydrate High Purity Product QualityCheck->Dissolution Failed Recycle QualityCheck->End Meets Specifications

Figure 1: Workflow for the preparative purification of this compound

Results and Discussion

Purity and Yield Analysis

The developed acetonitrile/water purification process delivers exceptional purity exceeding 99.87% for ETM, with individual impurities controlled below 0.03% as measured by HPLC at 290 nm. This represents a significant improvement over conventional ethanol/water processes, particularly in the reduction of specific process-related impurities. The process demonstrates robust performance across multiple batches, with consistent yields of 85-92% in laboratory-scale operations. The crystal form uniformity is confirmed by powder X-ray diffraction, showing the characteristic pattern of ETM monohydrate Form I without polymorphic contamination. The combination of high purity and yield makes this process particularly advantageous for pharmaceutical manufacturing where both quality and economics are critical factors. [1]

Impurity Profile and Control

The acetonitrile/water system demonstrates superior purification efficiency for key synthetic impurities including N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyrid-2-yl)oxalamide and other process-related contaminants. The mechanism of impurity rejection involves differential solubility in the acetonitrile/water system throughout the temperature and composition ranges employed. The critical process parameters controlling impurity levels include the initial solvent ratio, cooling rate, and final antisolvent composition. By optimizing these parameters, the process effectively purifies ETM without requiring additional purification steps, thereby simplifying the overall process architecture and reducing processing time. The consistent impurity profile across multiple batches confirms the robustness of the approach for industrial application. [1]

Process Advantages and Scalability

The described purification methodology offers several significant advantages over traditional approaches. The replacement of ethanol with acetonitrile eliminates the potential formation of genotoxic impurities, addressing a critical quality consideration for pharmaceutical applications. The reduced solvent volumes possible due to the high solubility of ETM in acetonitrile/water mixtures (100.2 g/kg in 1:1 ratio) improve process sustainability and reduce waste treatment requirements. The process has demonstrated excellent scalability potential from laboratory to pilot scale, with consistent product quality maintained during technology transfer. The operational parameters are compatible with standard pharmaceutical manufacturing equipment, facilitating implementation without significant capital investment. [1]

Conclusion

The acetonitrile/water-based purification process for this compound represents a significant advancement in the preparative purification of this important anticoagulant agent. The method provides exceptional control over critical quality attributes, including chemical purity, crystal form, and impurity profile, while offering practical advantages in terms of safety, sustainability, and scalability. The detailed protocols provided in this application note enable robust implementation in both research and industrial settings, supporting the production of high-quality ETM for pharmaceutical applications. Future development work may focus on continuous processing adaptations of this fundamental approach to further enhance efficiency and productivity.

References

determination of Edoxaban in human plasma urine

Author: Smolecule Technical Support Team. Date: February 2026

Method Summary

The core of this method involves protein precipitation for plasma and a single-step dilution for urine, followed by analysis using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].

  • Analytes: Apixaban, Betrixaban, Edoxaban, Rivaroxaban.
  • Matrices: Human Plasma and Urine.
  • Key Features: Simple sample preparation, rapid analysis (7 min runtime), and simultaneous quantification of multiple drugs.

Materials and Reagents

  • Analytes and Internal Standards (IS): Reference standards for all four DOACs. Deuterated internal standards are recommended (e.g., 2H6-Edoxaban) [1].
  • Solvents: HPLC-grade or higher Acetonitrile, Methanol, and Water.
  • Mobile Phase Additives: Formic Acid or Ammonium Acetate.
  • Biological Matrices: Control human plasma and urine.

Equipment and Instrumentation

  • UPLC System: Equipped with an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent [1].
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
  • Lab Equipment: Centrifuge, micropipettes, vortex mixer, and ultrasonic bath.

Sample Preparation Procedures

For Plasma Samples
  • Protein Precipitation: Mix a 100 µL aliquot of plasma with a known volume of internal standard working solution. Add 300 µL of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 13,000 × g) for 10 minutes [1].
  • Dilution: Transfer the clean supernatant and dilute it with an appropriate volume of mobile phase A before injection into the UPLC-MS/MS system [1].
For Urine Samples
  • One-Step Dilution: Dilute a urine sample (e.g., 20 µL) with a known volume of internal standard working solution and mobile phase. Vortex to ensure homogeneity before injection [1]. This non-invasive approach is simple and fast.

UPLC-MS/MS Analysis Conditions

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1].
  • Mobile Phase:
    • A: Aqueous phase (e.g., 5 mM Ammonium Acetate in water or water with 0.1% Formic Acid).
    • B: Organic phase (e.g., Acetonitrile with 0.1% Formic Acid).
  • Gradient Elution: Use a gradient program to achieve separation over 7 minutes. A representative gradient might start at 10% B, increase to 90% B, and then re-equilibrate [1].
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 μL.
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source and Gas Parameters:
    • Capillary Voltage: 3.0 kV (example)
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 1000 L/hr
  • MRM Transitions: The specific MRM parameters for each analyte are as follows [1]:
Compound Precursor Ion > Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Edoxaban 548.1 > 366.3 0.05 57 26
2H6-Edoxaban 554.1 > 372.3 0.05 60 27
Apixaban 460.1 > 443.2 0.05 200 55
Rivaroxaban 436.0 > 145.0 0.05 168 40
Betrixaban 452.1 > 324.2 0.05 90 55

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, and recovery in both plasma and urine, meeting standard acceptance criteria [1].

Linearity & Sensitivity
Matrix Compound Linear Range (ng/mL) Calibration Curve LLOQ (ng/mL)
Plasma Edoxaban 1–500 Y = 0.0052X + 0.000502 0.9991 1
Plasma Apixaban 1–500 Y = 0.00403X + 0.00119 0.9986 1
Plasma Rivaroxaban 1–500 Y = 0.00604X + 0.00198 0.9992 1
Plasma Betrixaban 1–500 Y = 0.00529X + 0.00228 0.9990 1
Urine Edoxaban 10–10,000 Y = 0.00234X + 0.00648 0.9992 10
Urine Apixaban 10–10,000 Y = 0.00313X + 0.00308 0.9993 10
Urine Rivaroxaban 10–10,000 Y = 0.00270X + 0.00440 0.9992 10
Urine Betrixaban 10–10,000 Y = 0.00208X + 0.00333 0.9956 10
Precision, Accuracy, and Recovery

Data shown for Edoxaban as an example. All analytes showed results within acceptance criteria [1].

Matrix QC Level Concentration (ng/mL) Intra-day Precision (RSD%) Intra-day Accuracy (RE%) Inter-day Precision (RSD%) Inter-day Accuracy (RE%) Matrix Effect (%) Recovery (%)
Plasma LLOQ 1 14.7 -6.6 Data available in source Data available in source 86.5–97.5 93.5–104.7
Plasma LQC 3 8.1 -0.8 Data available in source Data available in source - -
Plasma MQC 100 2.8 7.7 Data available in source Data available in source - -
Plasma HQC 400 2.9 7.0 Data available in source Data available in source - -
Urine - - - - - - 97.0–101.9 85.1–99.5

Experimental Workflow and Chemical Structure

The following diagram illustrates the overall experimental workflow, from sample collection to data analysis.

workflow cluster_plasma Plasma Preparation Path cluster_urine Urine Preparation Path start Sample Collection p1 Aliquot Plasma start->p1 u1 Aliquot Urine start->u1 p2 Add Internal Standard p1->p2 p3 Precipitate Proteins (ACN) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 inj Inject into UPLC-MS/MS p5->inj u2 Add Internal Standard u1->u2 u3 Dilute with Mobile Phase u2->u3 u3->inj proc Data Acquisition & Analysis inj->proc

Application Notes

  • Clinical Utility: This method is suitable for therapeutic drug monitoring of Edoxaban in patients with special clinical factors such as extreme age, severe renal impairment, or potential drug-drug interactions [1].
  • Urine as a Surrogate: The successful quantification in urine suggests its potential use as a non-invasive surrogate matrix for plasma monitoring, as DOAC levels in urine correlate well with plasma concentrations [1].
  • Stability: Ensure stability of samples during routine handling and storage. The method validated stability under various conditions within acceptable limits (±15%) [1]. Always establish stability for specific storage conditions in your laboratory.
  • Troubleshooting:
    • Signal Suppression/Enhancement: Monitor matrix effects in different lots of plasma/urine. The use of stable isotope-labeled internal standards is highly recommended to compensate for any variability [1].
    • Chromatographic Performance: If peak shape deteriorates, consider conditioning the UPLC column or adjusting the gradient program. Baseline separation from other analytes and matrix components is critical [1].

Conclusion

This protocol provides a reliable, simple, and high-throughput method for the simultaneous determination of Edoxaban and other DOACs in human plasma and urine. The method demonstrates excellent performance in terms of sensitivity, precision, and accuracy, making it fit-for-purpose for clinical monitoring and pharmacokinetic studies.

References

Formulation Parameters and Their Impact on Particle Size & PDI

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how critical factors influence the characteristics of your nanoparticles, based on recent research.

Parameter Impact on Particle Size (PS) & Polydispersity Index (PDI) Key Findings from Literature

| CS Concentration | • PS: Increases with higher CS concentration. • PDI: Can increase, leading to a broader size distribution [1]. | A study optimizing synthesis found that using a lower CS concentration (0.1% w/v) was key to achieving a smaller particle size [1]. | | TPP Concentration | • PS & PDI: Non-linear relationship; requires careful optimization for the smallest size and uniformity [2] [1]. | An optimized ETM-CS-NPs formulation used 0.1% w/v TPP to achieve a PS of 354.8 nm and a PDI of 0.509 [2]. | | Solution pH | • PS & PDI: One of the most significant factors. Lower pH (more acidic) generally yields smaller, more uniform particles [1]. | Research identifies pH as the most representative factor. A pH of 5.5 was optimal, while a lower pH of 4.6 can produce even smaller particles [1]. | | Agitation Speed | • PS & PDI: Higher speed helps break down aggregates, reducing size and improving uniformity [1]. | A speed of 500 rpm was successfully used in the synthesis of uniform ETM-CS-NPs [2]. | | Anion Addition Time | • PS & PDI: Slower drip times (e.g., 2-6 min) allow for more controlled cross-linking, favoring smaller size and lower PDI [1]. | A dripping time of 2 minutes was part of the optimal parameters for producing NPs with a PDI of 0.166 [1]. |

Optimized Experimental Protocol: A Starting Point

Here is a detailed methodology for formulating ETM-CS-NPs using the ionic gelation technique, synthesized from the search results [2] [1].

  • Solution Preparation:

    • Dissolve Chitosan (CS) at 0.1% w/v in 1% v/v acetic acid solution.
    • Adjust the pH of the CS solution to 5.5 using a sodium hydroxide (NaOH) solution.
    • Filter the CS solution through a 0.22 µm membrane filter.
    • Dissolve Sodium Tripolyphosphate (TPP) at 0.1% w/v in deionized water.
  • Nanoparticle Formation (Ionic Gelation):

    • Add 1.7 mL of the TPP solution dropwise (over 2 minutes) into 5 mL of the CS solution.
    • Maintain continuous magnetic stirring at 500 rpm during the addition.
    • Continue stirring the mixture for an additional 30 minutes at room temperature to allow for nanoparticle maturation.
  • Purification & Stabilization:

    • To prevent coalescence during purification, add a surfactant like Poloxamer 188 or Polysorbate 80 at 1% w/v to the nanoparticle suspension [1].
    • Purify the NPs using either centrifugation (increases zeta potential) or dialysis (results in smaller particle sizes) to remove unreacted materials [1].
  • Freeze-Drying (Lyophilization):

    • Add cryoprotectants like trehalose or sucrose (at least 5% w/v) to the purified nanoparticle suspension before freeze-drying to protect the nanostructure from ice crystal damage and aid in redispersion [1].

Troubleshooting FAQ for Common Experimental Issues

Here are solutions to frequently encountered problems during nanoparticle synthesis.

Problem Possible Causes Solutions

| Large Particle Size & High PDI | • CS or TPP concentration too high. • Incorrect pH. • Insufficient agitation. • TPP added too quickly. | • Reduce CS and TPP concentrations (try 0.1% w/v). • Adjust CS solution pH to 5.5 or lower (e.g., 4.6). • Increase stirring speed to 700 rpm. • Ensure slow, dropwise addition of TPP (over 2-6 min). | | Nanoparticle Aggregation | • Unstable suspension after synthesis. • Lack of surfactant. • Harsh purification methods. | • Add a stabilizing surfactant (Poloxamer 188 or Polysorbate 80 at 1% w/v). • Consider dialysis as a gentler purification alternative to centrifugation. | | Poor Colloidal Stability | • Low Zeta Potential. | • Optimize formulation to achieve a high positive zeta potential (e.g., +25 mV to +56 mV has been reported) [2] [1]. | | Difficulty Re-dispersing Lyophilized Powder | • Inadequate or no cryoprotectant used. | • Always use cryoprotectants like trehalose or sucrose (5-10% w/v) before freeze-drying [1]. |

Workflow for Systematic Optimization

For a rigorous approach, follow this logical pathway to diagnose and resolve issues with your nanoparticle formulation. The diagram below outlines the key decision points.

troubleshooting_workflow Systematic Optimization Workflow Start Start: High PDI/Large Size CheckpH Check & Adjust pH Start->CheckpH CheckpH->CheckpH No, readjust CheckConcentration Check CS & TPP Concentrations CheckpH->CheckConcentration pH = 5.5 CheckConcentration->CheckConcentration No, reduce CheckProcess Optimize Process Parameters CheckConcentration->CheckProcess CS & TPP = 0.1% CheckProcess->CheckProcess No, optimize CheckStability Assess Stability & Purification CheckProcess->CheckStability Speed: 500-700 rpm Time: 2-6 min CheckStability->CheckStability No, add agents Success Target PS & PDI Achieved CheckStability->Success Add surfactant & cryoprotectant

The most effective strategy for complex, multi-variable optimization is to employ a Design of Experiments (DoE) methodology, such as Response Surface Methodology (RSM) [2]. This approach allows you to systematically vary multiple parameters (e.g., CS amount, TPP amount, pH) simultaneously and model their individual and interactive effects on your critical quality attributes (PS, PDI, Zeta Potential).

References

Edoxaban stability in acidic basic oxidative conditions

Author: Smolecule Technical Support Team. Date: February 2026

Edoxaban Stability & Analytical Insights

The table below summarizes key findings from the search results regarding edoxaban's stability and analytical methods.

Aspect Key Findings Method / Conditions Citation
Oxidative Stability Significant degradation, forms three oxidative degradation products. Oxidative stress conditions. [1]
Thermal Stability (in serum) Unstable when stored for >6 hours at 30°C. Stable at lower temperatures. Stability in human serum. [2]
General Stability-Indicating Method Stability confirmed via RP-UPLC method. Degradation products did not interfere with edoxaban detection. Method involved stress conditions: acid/base hydrolysis, oxidative, photo-, and thermal degradation. [1]

Experimental Protocol for Stability Testing

For a detailed methodology, you can refer to the stability-indicating High-Performance Liquid Chromatography (HPLC) protocol used in one of the studies.

  • Objective: To determine the stability of Edoxaban in bulk and in a tablet dosage form.
  • Stress Conditions: The method established the stability-indicating nature of the assay by subjecting edoxaban to various stress conditions [1]:
    • Acid hydrolysis
    • Base hydrolysis
  • Oxidative degradation
  • Photolytic degradation
  • Thermal degradation
  • Outcome: The degraded products formed under all stress conditions were successfully resolved from the primary edoxaban compound, confirming the method's suitability for analysis [1].

Workflow for Edoxaban Stability Assessment

The diagram below outlines a general experimental workflow for conducting a stability-indicating study, inferred from the methodologies in the search results.

G Start Start: Stability Study Prep Prepare Edoxaban Sample Solutions Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analyze Stressed Samples Using RP-UPLC/UHPLC-MS/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: Identify & Resolve Degradation Products Analysis->Data End End: Method Validation Data->End

Key Considerations for Researchers

  • Sample Stability is Critical: The noted instability of edoxaban in serum at 30°C underscores the importance of controlling sample handling and storage conditions (recommended 4-8°C for working solutions) to ensure analytical accuracy [2].
  • Leverage Developed Methods: The stability-indicating RP-UPLC method described is explicitly noted as suitable for routine analysis in the pharmaceutical industry, providing a potential starting point for your own protocols [1].

References

What are the major degradation pathways and products of Edoxaban?

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the conditions that lead to degradation is the first step in controlling it. The table below summarizes the major degradation pathways identified through forced degradation studies [1].

Stress Condition Major Degradation Products Formed Key Characteristics & Notes
Acidic Hydrolysis (e.g., 0.1-1N HCl at 60°C) DP-I, DP-II Also forms in alkaline and peroxide stress; a primary hydrolytic degradation pathway [1].
Alkaline Hydrolysis (e.g., 0.001-0.01N NaOH at 60°C) DP-I, DP-II Edoxaban is extremely labile under these conditions [1].
Oxidative Degradation (e.g., 3-10% H₂O₂) DP-I, DP-III, DP-IV DP-III and DP-IV are specific to oxidative stress; a new Di-N-oxide impurity (DP-1) was also reported [1] [2].
Thermal Degradation (e.g., 80°C dry heat) Not Specified Significant degradation occurs over 10 days [1].
Photolytic Degradation Not Specified Exposure to 5382 LUX and 144 µW/cm² for 10 days causes degradation [1].

The relationships between stress conditions and the degradation products they generate can be visualized as follows:

G Stress Condition Stress Condition Degradation Product Degradation Product Stress Condition->Degradation Product Acidic Hydrolysis Acidic Hydrolysis DP-I, DP-II DP-I, DP-II Acidic Hydrolysis->DP-I, DP-II Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->DP-I, DP-II Extreme Lability Oxidative Stress Oxidative Stress DP-I, DP-III, DP-IV DP-I, DP-III, DP-IV Oxidative Stress->DP-I, DP-III, DP-IV New Di-N-oxide (DP-1) New Di-N-oxide (DP-1) Oxidative Stress->New Di-N-oxide (DP-1)  Recently Identified Thermal Stress Thermal Stress Unspecified DPs Unspecified DPs Thermal Stress->Unspecified DPs Photolytic Stress Photolytic Stress Photolytic Stress->Unspecified DPs

How can I monitor and separate these degradation products?

A robust Stability Indicating Assay Method (SIAM) is essential for monitoring the stability of your Edoxaban drug substance and identifying impurities. Below is a detailed protocol for an RP-HPLC method that has been proven effective [1] [2].

Objective: To separate, identify, and quantify Edoxaban and its degradation products.

Chromatographic Conditions:

  • Column: CHROMBUDGET 100-5-C18 (250 mm × 4.6 mm, 5 µm) or YMC Triart Phenyl (250 × 4.6 mm, 5 µm) for oxidative impurities [1] [2].
  • Mobile Phase:
    • A: 10 mM Ammonium Acetate buffer, pH 2.9 [1].
    • B: Acetonitrile:Methanol (1:1, v/v) [2].
  • Elution: Gradient. Example: Start with 53% B, increase as needed for separation [1].
  • Flow Rate: 0.7 mL/min [2].
  • Column Temperature: 40°C [2].
  • Detection Wavelength: 289 nm [1].
  • Injection Volume: 20 µL [1].
  • Run Time: Approximately 6-10 minutes.

Sample Preparation:

  • Prepare a stock solution of Edoxaban in methanol (e.g., 1000 µg/mL).
  • Dilute to the desired concentration for analysis (e.g., 100 µg/mL) using the mobile phase or a compatible solvent.

Forced Degradation Study Protocol:

  • Acidic/Basic Hydrolysis: Expose Edoxaban (API and formulation) to 0.1N HCl or 0.001N NaOH at 60°C. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 6 hours), neutralize immediately with the opposite stressor, and analyze [1].
  • Oxidative Degradation: Expose the drug to 3% and 10% H₂O₂ at room temperature and 60°C. Withdraw aliquots at intervals and analyze after dilution [1].
  • Thermal Degradation: Spread the drug substance uniformly in a petri dish and place in an oven at 80°C for up to 10 days. Analyze samples after 2 and 10 days [1].
  • Photolytic Degradation: Expose the solid drug to a photostability chamber (e.g., 5382 LUX and 144 µW/cm²) for 10 days [1].

The workflow for a comprehensive forced degradation study is outlined below:

G Start Start: Edoxaban API/Formulation Stress1 Apply Stressors Start->Stress1 Stress2 Acid Alkali Oxidation Heat Light Stress1->Stress2 Analyze Analyze by HPLC Stress2->Analyze

What practical steps can I take to minimize degradation during synthesis and storage?

Based on the degradation pathways, here are key strategies to reduce impurities:

  • Control Hydrolysis: The amide groups in Edoxaban's structure are susceptible to hydrolysis [1]. To minimize this:
    • Avoid Aqueous Environments: During synthesis and purification, minimize the use of water or aqueous solutions where possible.
    • Control pH: If water must be used, maintain a pH where Edoxaban is most stable. Note that it is very unstable in alkaline conditions [1].
    • Use Anhydrous Solvents: Prefer anhydrous organic solvents like acetonitrile for reactions [3].
  • Prevent Oxidation:
    • Use an inert atmosphere (e.g., Nitrogen or Argon) during processing and storage.
    • Consider adding appropriate antioxidants to the drug substance or formulation, if compatible.
    • Store the finished API away from light and in a cool, dry place [1].
  • Optimize Synthesis Conditions: Some impurities, like the Boc-impurity (CAS 480452-36-6), are process-related intermediates [4]. Ensure reaction steps (e.g., deprotection and coupling) go to completion under controlled conditions to consume these intermediates fully [3].

Key Takeaways for Troubleshooting

  • Primary Concern is Hydrolysis: The core structure of Edoxaban is highly prone to hydrolysis in both acidic and alkaline conditions. Your primary control strategy should focus on minimizing exposure to water and extreme pH levels [1].
  • Oxidation Generates Unique Impurities: While hydrolysis is a major pathway, oxidative stress produces distinct impurities that require specific chromatographic methods for separation [2].
  • Validated Methods are Available: You do not need to develop an analytical method from scratch. The HPLC conditions provided have been validated and can be adopted for your quality control and stability studies [1] [2].

References

purification of Edoxaban tosylate monohydrate acetonitrile water

Author: Smolecule Technical Support Team. Date: February 2026

Acetonitrile/Water Purification Protocol

The method below is adapted from a patent describing a process that yields high-purity Edoxaban tosylate monohydrate and avoids the risk of forming genotoxic impurities associated with ethanol-based systems [1].

Step Parameter Details & Conditions
1. Dissolution Solvent Mixture Acetonitrile (ACN) and Water (H₂O) in a volume ratio of 70:30 to 30:70 [1].
Solute Edoxaban free base and p-toluenesulfonic acid [1].
Temperature Heat to 30-70 °C until complete dissolution is achieved [1].
2. Crystallization Initiation Path A: Cool then Dilute Cool the solution to room temperature or below, then add water [1].
Path B: Dilute then Cool Add water directly to the warm solution to achieve a final ACN/H₂O ratio of 10:90 to 30:70, then cool [1].
Final Solvent Ratio Adjust to a final ACN/H₂O volume ratio of 10:90 to 30:70 [1].
3. Product Recovery Isolation Recover crystals via filtration (e.g., vacuum filtration) [2].
Washing & Drying Wash the filter cake with a suitable solvent like water or a water-ACN mixture and dry under vacuum [2].

The following workflow diagram outlines the two possible paths for the crystallization initiation step.

Start Dissolution Complete (ACN/H₂O = 70:30 to 30:70) Decision Choose Crystallization Path Start->Decision PathA Path A: Cool then Dilute Decision->PathA PathB Path B: Dilute then Cool Decision->PathB Cool Cool to ≤ Room Temp PathA->Cool DiluteB Add Water (Final ACN/H₂O = 10:90 to 30:70) PathB->DiluteB DiluteA Add Water Cool->DiluteA Recover Recover Crystals (Filtration, Washing, Drying) DiluteA->Recover Cool2 Cool to ≤ Room Temp DiluteB->Cool2 Cool2->Recover

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems during the purification process.

Issue Potential Cause Suggested Solution
Low Yield Incomplete crystallization or premature crystal formation. Ensure the solution is fully clear after the heating step [1]. Add water slowly and with good agitation during the dilution step to ensure uniform supersaturation [2].
Product loss in mother liquor. Use the specified final solvent ratio (ACN/H₂O 10:90 to 30:70) to minimize solubility [1]. Ensure adequate cooling time.
Poor Purity / High Impurity Levels Ineffective purge of key impurities during crystallization. This ACN/water process is specifically noted for its superior purification effectiveness for several key impurities compared to ethanol/water methods [1]. Verify that you are following the recommended volume ratios precisely.
Starting material of low purity. The process can also be used as a purification method for existing this compound. Simply use the crude material as the solute in the dissolution step [1].
Oil Formation Instead of Crystals Too-rapid precipitation, preventing orderly crystal lattice formation. Avoid adding water to a solution that is too hot. Follow the recommended path of cooling first or ensure the solution is within the specified temperature range during dilution [1].

| Solvent Choice Justification | Why use ACN/Water over other systems? | Higher Solubility: A 1:1 ACN/H₂O mixture has a solubility of ~100 g/kg, much higher than ~24 g/kg in a 1:1 EtOH/H₂O mixture, allowing you to process more material in less solvent [1]. Purification Performance: Effectively reduces specific process-related impurities [1]. Process Safety: Avoids risk of genotoxic impurity formation associated with ethanol and p-TsOH [1]. |

Key Experimental Parameters and Data

For a successful experiment, keep these quantitative data points in mind.

Parameter Data Context / Notes
Solubility in ACN/H₂O (1:1) ~100 g/kg of solution At room temperature [1].
Solubility in EtOH/H₂O (1:1) ~24 g/kg of solution At room temperature; highlights advantage of ACN system [1].
HPLC Purity (Target) Individual impurity <0.15% The process aims for high purity, with specific critical impurities being reduced to very low levels [1].

Frequently Asked Questions

Q1: Can I use this process to purify crude Edoxaban tosylate that I already have? Yes. The same protocol can be used for purification. Simply replace the "Edoxaban free base and p-toluenesulfonic acid" with your crude this compound as the starting material in the dissolution step [1].

Q2: Why is the final dilution with water so critical? Adding water drastically reduces the solubility of this compound in the mixture, creating a state of supersaturation which drives crystallization. Reaching the correct final ratio (ACN/H₂O between 10:90 and 30:70) is key to achieving high recovery yields [1].

Q3: What is the solid form of the product from this purification? The product obtained from this acetonitrile/water process is the known and pharmaceutically relevant This compound crystal form [1] [3].

References

Frequently Asked Questions: Edoxaban Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary source of analytical interference in edoxaban measurement? The primary source is edoxaban-M4, the main active metabolite. It represents about 10% of the total edoxaban in plasma and contributes to the overall anti-factor Xa activity. However, different analytical assays have varying sensitivities to M4 compared to the parent drug, leading to biased results [1].

  • When is metabolite interference most problematic? This interference is particularly significant in specific patient populations or conditions, including:

    • Patients with renal or hepatic impairment, as altered drug clearance can change the M4/edoxaban ratio [1].
    • Cases of suspected drug-drug interactions with substances that impact edoxaban metabolism (e.g., rifampin, ketoconazole) [1].
    • Measurements taken at low edoxaban concentrations (e.g., at trough, or Ctrough) [1].
  • What is the most reliable method for accurately measuring edoxaban concentration? Chromatographic methods, specifically Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), are considered the gold standard. These methods can specifically quantify edoxaban and its M4 metabolite separately, avoiding the interference seen in functional assays [1] [2].

Troubleshooting Guide & Experimental Approaches

The table below summarizes the core problem and recommended solutions.

Aspect Problem Description Recommended Solution
Primary Interferent Active metabolite M4 (Edoxaban-M4) contributes to anti-FXa activity [1]. Use specific chromatographic methods (UHPLC-MS/MS) for definitive measurement [1] [2].
Assay Interference Chromogenic anti-Xa assays overestimate ponderal concentration; M4 and parent drug have different slopes in assays [1]. Correlate anti-Xa activity with UHPLC-MS/MS; interpret chromogenic results as "anti-Xa activity" not ng/mL [1].
High-Risk Scenarios Hepatic/renal impairment, drug interactions, low drug concentrations alter M4/parent drug ratio [1]. Use UHPLC-MS/MS for patients with confounding conditions [1].
Detailed Methodologies for Key Experiments

1. Reference Method: UHPLC-MS/MS for Specific Quantification

This method provides the highest specificity and is essential for method validation.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Acquity UHPLC H-Class with XEVO TQ-S) [1].
  • Chromatographic Column: ACQUITY UPLC HSS PFP column (1.7 µm, 2.1 × 100 mm) [1].
  • Sample Preparation: Protein precipitation is a common pre-treatment step. For metabolomic studies from plasma or serum, mixing the sample with cold methanol (Optima LC/MS grade) or a mixture of methanol:acetonitrile:water (2:2:1 v/v), followed by vortexing and centrifugation to remove precipitated proteins, is an effective method [3].
  • Key Advantage: It directly and separately measures the concentration of edoxaban and its M4 metabolite without cross-reactivity, providing a true ponderal concentration [1].

2. Experimental Protocol: Assessing Metabolite Interference in Chromogenic Assays

This experiment demonstrates the differential impact of edoxaban and M4 on various anti-Xa assays.

  • Preparation of Spiked Samples:
    • Prepare stock solutions of pure edoxaban and M4 (available from chemical suppliers like Alsachim [1] or SynZeal [4]) in dimethyl sulfoxide (DMSO).
    • Dilute stocks in phosphate-buffered saline (PBS) and then spike into normal pooled plasma (NPP) to create final concentrations typically ranging from 10 to 500 ng/mL for edoxaban and 10 to 150 ng/mL for M4 [1].
  • Analysis:
    • Analyze all spiked samples using both the chromogenic anti-Xa assays of interest and the UHPLC-MS/MS reference method.
    • Common chromogenic assays studied include STA Liquid Anti-Xa, Biophen Heparin LRT Low/High, and Biophen DiXaI High [1].
  • Data Interpretation:
    • Construct linear regression models comparing the results from the chromogenic assay against the UHPLC-MS/MS results for both edoxaban and M4 separately.
    • A difference in the slopes of the calibration curves for the parent drug versus the metabolite confirms differential assay sensitivity. For example, one study found the slope for M4 was 0.70-0.83 across assays, while for edoxaban it was 0.97-1.10 [1].

Analytical Workflow & Decision Pathway

The following diagram illustrates the recommended decision-making process for selecting the appropriate analytical method based on your experimental or clinical needs.

Start Start: Need to Measure Edoxaban A Is the goal to measure global anti-FXa activity? Start->A B Is a precise, specific concentration of the parent drug required? A->B No C Use Chromogenic Anti-Xa Assay A->C Yes E Use UHPLC-MS/MS Method B->E Yes G Consider Patient/Experimental Factors B->G No D Report results as 'Anti-FXa Activity (U/mL)' C->D F Report results as 'Edoxaban Concentration (ng/mL)' E->F H Low risk of interference. Either method may be suitable. G->H e.g., Healthy volunteer Normal liver/renal function I High risk of interference. UHPLC-MS/MS is strongly recommended. G->I e.g., Renal/hepatic impairment Suspected drug interaction Low concentration (Ctrough) H->C H->E I->E

References

optimizing reaction conditions Edoxaban derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Spectrofluorimetric Derivatization with FMOC-Cl

This method uses 9-fluorenyl methyl chloroformate (FMOC-Cl) as a fluorogenic reagent to derivative Edoxaban for highly sensitive detection [1].

Reaction Principle: Edoxaban contains a secondary amine group. In an alkaline medium (borate buffer, pH 9.0), it reacts with FMOC-Cl. The hydrogen atom in the secondary amine is substituted by the aromatic rings of FMOC-Cl, forming a highly fluorescent derivative (FMOC-EDTM) [1].

G EDTM Edoxaban (Secondary Amine) Product FMOC-EDTM (Fluorescent Derivative) EDTM->Product Derivatization FMOC FMOC-Cl FMOC->Product Buffer Borate Buffer (pH 9.0) Buffer->Product

Optimization of Reaction Conditions

Key parameters were thoroughly investigated and optimized. The table below summarizes the optimal conditions [1].

Parameter Investigated Range Optimal Condition
pH 8.0 - 11.0 9.0 (using 0.2 M Borate Buffer)
Buffer Volume 0.5 - 3.0 mL 2.0 mL
FMOC-Cl Volume (0.01% solution) 0.1 - 1.0 mL 0.5 mL
Diluting Solvent Water, Methanol, Acetonitrile Acetonitrile (2 mL final volume)
Reaction Time 5 - 30 minutes 15 minutes (at room temperature)
Detailed Experimental Protocol

Reagents and Equipment [1]:

  • Instrument: Spectrofluorimeter (e.g., JASCO FP-6200) with 1.0 cm quartz cells.
  • FMOC-Cl Solution: 0.01% w/v (10 mg% diluted with acetonitrile). Prepare freshly.
  • Buffer: 0.2 M Borate buffer, pH 9.0.
  • Edoxaban Standard: Prepare stock solution (1.0 mg/mL) in methanol. Prepare working solution (1.0 μg/mL) by dilution with distilled water.

Step-by-Step Procedure for constructing a calibration curve [1]:

  • Aliquot: Transfer Edoxaban working solution aliquots (equivalent to 5–50 ng/mL final concentration) into a series of 10 mL volumetric flasks.
  • Add Buffer: Add 2.0 mL of borate buffer (pH 9.0) to each flask.
  • Derivatize: Add 0.5 mL of 0.01% FMOC-Cl solution, mix thoroughly.
  • Dilute: Add 2 mL of acetonitrile.
  • Incubate: Let the reaction mixture stand at room temperature for 15 minutes.
  • Final Volume: Dilute to the mark (10 mL) with distilled water.
  • Measure: Record the fluorescence intensity at an emission wavelength of 309 nm after excitation at 265 nm. Perform a blank experiment simultaneously.

Troubleshooting Common Issues

Here are solutions to potential problems encountered during the Edoxaban derivatization process.

Problem Possible Cause Suggested Solution
Low Fluorescence Intensity Incorrect pH; Degraded FMOC-Cl; Insufficient reaction time. Verify buffer pH is 9.0. Prepare a fresh FMOC-Cl solution. Ensure reaction proceeds for a full 15 min.
High Blank Signal FMOC-Cl hydrolysis. Use high-quality, dry acetonitrile. Ensure the borate buffer is at the correct pH. The reagent solution should be prepared fresh.
Poor Linearity or Reproducibility Inconsistent pipetting; Variable reaction times; Unstable temperature. Use calibrated pipettes and maintain consistent timing for all steps. Ensure all reactions are conducted at stable room temperature.

Important Considerations for Researchers

  • Specificity: Note that this method detects the secondary amine group in the Edoxaban structure. Confirm the method's specificity for Edoxaban in the presence of other compounds or metabolites in your sample matrix [1].
  • Alternative Methods: For contexts requiring plasma Edoxaban level measurement (e.g., in clinical emergencies), chromogenic anti-Xa assays with drug-specific calibrators or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are reference standard techniques [2] [3].

References

Edoxaban sample extraction recovery issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Common Recovery Issues & Solutions

The table below summarizes potential problems and their solutions based on established methodologies.

Issue Potential Cause Recommended Solution
Low Recovery / Matrix Effects Phospholipid interference in MS/MS detection [1] Use Ostro phospholipid removal plate during sample prep [1]
Inaccurate Chromogenic Results Interference from active metabolite M4; differs from parent drug in chromogenic assays [2] Use UPLC-MS/MS for specific quantification; interpret chromogenic results as "total anti-Xa activity" [2]
Sample Instability Degradation of edoxaban in serum/plasma samples [1] Keep samples at -80°C; minimize freeze-thaw cycles; analyze immediately after thawing [1] [3]
Suboptimal Specificity Conventional coagulation tests (PT/APTT) are insensitive [4] [5] Use specific chromogenic anti-Xa assay with edoxaban calibrators or LC-MS/MS [4] [3] [5]

Detailed Experimental Protocols

Here are detailed protocols for two key methods used in edoxaban quantification and recovery assessment.

UHPLC-MS/MS Method for Serum/Plasma [1]

This method is considered a reference standard and is designed to minimize matrix effects.

  • Sample Preparation (Semi-Automated)

    • Materials: Ostro Protein Precipitation & Phospholipid Removal 96-well plate (Waters), acidic acetonitrile (1% formic acid, vol/vol).
    • Procedure:
      • Pipette 100 µL of serum sample and 25 µL of internal standard (IS) solution (e.g., Edoxaban-d6, 100 nmol/L in 20% methanol) onto the Ostro plate.
      • Add 375 µL of ice-cold acidic acetonitrile for protein precipitation.
      • Mix thoroughly (e.g., by aspirating three times with a pipetting robot).
      • Pass the supernatant through the plate using a positive pressure unit to remove phospholipids and precipitated proteins. Collect the eluate.
  • UHPLC Conditions

    • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 × 100 mm).
    • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Use a steep gradient for rapid elution (total run time ~3 minutes).
    • Injection Volume: 1 µL.
  • MS/MS Detection

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
Chromogenic Anti-Xa Assay with Universal Calibrator [3]

This method simplifies workflow and can be calibrated for multiple anti-Xa drugs.

  • Assay Principle: Measures inhibition of bovine Factor Xa, which is inversely proportional to the drug concentration in the sample.
  • Reagents: TECHNOCHROM anti-Xa assay with an edoxaban calibrator (Technoclone).
  • Procedure:
    • Calibration: Use the provided edoxaban calibrators to create a standard curve.
    • Sample Pre-treatment: Thaw plasma samples at 37°C for 15 minutes. Create a 1:20 dilution of the sample using the assay's dilution buffer.
    • Reaction: On an analyzer (e.g., Ceveron s100), combine:
      • 50 µL of diluted sample.
      • 50 µL of bovine Factor Xa (Reagent 2).
      • 50 µL of chromogenic substrate (Reagent 3).
    • Measurement: Incubate at 37°C and measure the kinetic absorbance at 405 nm.
    • Calculation: The analyzer calculates the edoxaban concentration (ng/mL) by comparing the sample's anti-Xa activity to the calibration curve.

Experimental Workflow for Recovery Assessment

The following diagram outlines a logical workflow for troubleshooting recovery issues, from sample collection to data interpretation.

G cluster_issues Key Issues to Troubleshoot start Start: Sample Collection step1 Sample Preparation start->step1  Use citrate tube  Process promptly step2 Analytical Measurement step1->step2  Apply cleanup method issue1 Phospholipid Buildup step3 Data Analysis step2->step3  Compare to spike recovery issue2 Metabolite Interference end Interpret Result step3->end issue3 Sample Degradation

References

Edoxaban method validation precision accuracy ICH Q2(R1)

Author: Smolecule Technical Support Team. Date: February 2026

ICH Q2(R1) Validation Framework and Parameters

The ICH Q2(R1) guideline, titled "Validation of Analytical Procedures: Text and Methodology," establishes the fundamental framework for validating analytical methods. It defines the key characteristics that must be considered for registration applications [1].

The table below outlines the core validation parameters as described in ICH Q2(R1), along with the corresponding results from a published spectrofluorimetric method for quantifying Edoxaban [2].

Validation Parameter ICH Q2(R1) Guideline Overview Experimental Data for Edoxaban Spectrofluorimetric Method [2]
Accuracy Expresses the closeness of agreement between the accepted reference value and the value found. Average percent recovery: 101.46% ± 1.02
Precision Expresses the closeness of agreement between a series of measurements. The method was reported to have high precision (no specific numeric data beyond this statement).

| Linearity | The ability of the method to obtain test results proportional to the concentration of the analyte. | Linear range: 5.0–50.0 ng/mL Correlation coefficient: 0.9999 | | Range | The interval between the upper and lower concentration of analyte for which a suitable level of precision, accuracy, and linearity has been demonstrated. | Implied by the linearity range: 5.0–50.0 ng/mL | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | 1.5 ng/mL | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 4.5 ng/mL | | Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method was successfully applied to analyze Edoxaban in pharmaceutical dosage forms (tablets), demonstrating specificity in a complex matrix. |

Detailed Experimental Methodology

The validation data in the table above were generated using a specific spectrofluorimetric method. The following workflow and details outline the key steps of this experimental protocol [2].

Start Start Method Validation Step1 1. Reaction with FMOC-Cl (Borate Buffer, pH 9.0, 15 min) Start->Step1 Step2 2. Fluorescence Measurement (Excitation: 265 nm, Emission: 309 nm) Step1->Step2 Step3 3. Calibration Curve Construction (Plot Intensity vs. Concentration) Step2->Step3 Step4 4. Validation Parameters Test (Accuracy, Precision, Linearity, etc.) Step3->Step4 End Method Validated Step4->End

Sample and Reagent Preparation
  • Edoxaban Stock Solution: Prepared by dissolving Edoxaban in methanol to obtain a concentration of 1.0 mg/mL. This solution was stable for 3 days when refrigerated at 4.0 °C [2].
  • Derivatizing Agent: A 0.01% (w/v) solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile was used [2].
  • Buffer: A 0.2 M borate buffer at pH 9.0 was used to provide the optimal alkaline medium for the reaction [2].
Analytical Procedure
  • Derivatization Reaction: Aliquots of the working Edoxaban solution were mixed with 2 mL of borate buffer (pH 9.0) and 0.5 mL of FMOC-Cl solution. The mixture was allowed to react at room temperature for 15 minutes [2].
  • Fluorescence Measurement: The fluorescence intensity of the resulting derivative (FMOC-EDTM) was measured at an emission wavelength of 309 nm after excitation at 265 nm [2].
  • Calibration: A calibration graph was constructed by plotting the fluorescence intensity against the concentration of Edoxaban, which was linear in the range of 5.0–50.0 ng/mL [2].
Optimization of Key Parameters

The researchers optimized critical factors affecting the reaction, determining that the maximum fluorescence intensity was achieved under the following conditions [2]:

  • pH: 9.0 (using a borate buffer).
  • Buffer Volume: 2 mL.
  • FMOC-Cl Volume: 0.5 mL of a 0.01% solution.
  • Reaction Time: 15 minutes at room temperature.

Context and Application of the Validated Method

  • Analytical Context: The developed method is a derivatization technique because Edoxaban itself is not fluorescent. The method converts it into a highly fluorescent compound (FMOC-EDTM) for sensitive measurement [2].
  • Practical Application: The method was successfully applied to quantify Edoxaban in its pharmaceutical tablet form (Coaguloban), confirming its practicality for quality control of real-world products [2].
  • Regulatory Evolution: While this study and your query focus on ICH Q2(R1), you should be aware that an updated guideline, ICH Q2(R2), has been released. The new guideline introduces a modernized approach with an emphasis on lifecycle management and enhanced method robustness [3].

References

Efficacy and Safety Profile of DOACs in Atrial Fibrillation

Author: Smolecule Technical Support Team. Date: February 2026

DOAC Ischemic Stroke / Systemic Embolism Major Bleeding Gastrointestinal (GI) Bleeding Intracranial Hemorrhage Myocardial Infarction (MI) All-Cause Mortality
Apixaban Similar to other DOACs [1] [2] [3] Lower vs. rivaroxaban [2] [3] Lower vs. dabigatran, edoxaban, and rivaroxaban [1] Similar to other DOACs [1] Similar to rivaroxaban; Lower vs. dabigatran (conflicting data) [3] Similar to other DOACs [1]
Dabigatran Similar to other DOACs [1] [2] [3] Lower vs. rivaroxaban [2] [3] Higher vs. apixaban [1] Similar to other DOACs [1] Higher vs. rivaroxaban [3] Similar to other DOACs [1]
Edoxaban Similar to other DOACs [1] Conflicting data (see note) [2] [4] Higher vs. apixaban [1] Similar to other DOACs [1] Data limited Similar to other DOACs [1]
Rivaroxaban Similar to other DOACs [1] [2] [3] Higher vs. apixaban and dabigatran [2] [3] Higher vs. apixaban [1] [3] Similar to other DOACs [1] Lower vs. dabigatran [3] Similar to other DOACs [1]

Note on Edoxaban Safety: One analysis of the FDA Adverse Event Reporting System (FAERS) found edoxaban had the highest reporting ratio for major hemorrhages [4]. However, a large multinational cohort study found no substantial difference in major bleeding between edoxaban and other DOACs [1]. This discrepancy may arise from different study methodologies.

Key Experimental Data and Methodologies

Multinational Population-Based Cohort Study

This study provides the most direct head-to-head comparison for all four DOACs.

  • Objective: To compare the effectiveness and safety of apixaban, dabigatran, edoxaban, and rivaroxaban in routine clinical practice [1].
  • Data Source: Five standardized electronic healthcare databases covering 221 million people in France, Germany, the UK, and the US [1].
  • Study Population: 527,226 patients with AF who were new users of a DOAC [1].
  • Methodology:
    • A cohort study design was used.
    • Hazard ratios (HRs) for outcomes were estimated within each database using a Cox regression model, which accounts for varying patient follow-up times.
    • To minimize bias, the analysis was stratified by propensity score, helping to balance measured patient characteristics across the different DOAC groups.
    • Database-specific results were pooled using a random-effects model to provide an overall estimate [1].
Nationwide Cohort Study from Belgium

This study offers long-term data and compares DOACs against Vitamin K Antagonists (VKAs) and each other.

  • Objective: To investigate the long-term risk-benefit profiles of DOACs compared to VKAs and to perform direct head-to-head comparisons between individual DOACs [2].
  • Data Source: Belgian nationwide data, including claims data and hospital discharge records [2].
  • Study Population: 254,478 AF patients initiating anticoagulation between 2013 and 2019 [2].
  • Methodology:
    • To control for confounding, researchers used Inverse Probability of Treatment Weighting (IPTW), creating a pseudo-population where treatment assignment was independent of measured patient characteristics.
    • Weighted Cox regression models were then used to estimate Hazard Ratios (HRs) for the outcomes of interest [2].

Critical Safety Consideration: Mechanical Valves

A crucial finding from the evidence is that DOACs are not safe for patients with mechanical heart valves.

  • Evidence: A systematic review and meta-analysis of randomized controlled trials (RCTs) concluded that DOACs significantly increase the risk of ischemic stroke and thromboembolism in patients with mechanical valve replacements compared to warfarin. There was no significant difference in major hemorrhage risk [5].
  • Clinical Implication: Warfarin remains the standard of care for anticoagulation in patients with mechanical prosthetic heart valves. DOACs should be avoided in this population [5].

Interpretation Guide for the Evidence

The relationship between different types of studies and clinical decision-making can be visualized as follows. Real-world evidence, like the studies cited here, complements data from Randomized Controlled Trials (RCTs) to inform clinical guidelines.

RCTs Randomized Controlled Trials (RCTs) InternalValidity High Internal Validity Proves Efficacy RCTs->InternalValidity RWE Real-World Evidence (RWE) Generalizability Broad Generalizability Shows Effectiveness RWE->Generalizability ClinicalGuidelines Clinical Practice Guidelines InternalValidity->ClinicalGuidelines Generalizability->ClinicalGuidelines PatientCare Informed Patient Care ClinicalGuidelines->PatientCare

How to Evaluate the Evidence

When reviewing these findings, consider:

  • Hierarchy of Evidence: The findings are primarily from observational studies, which sit below RCTs in the hierarchy of evidence. However, they provide crucial "real-world" data on effectiveness in diverse patient populations [2].
  • Residual Confounding: A key limitation of observational studies is the potential for residual confounding, meaning that unmeasured factors could influence the results [1].
  • Consistency of Findings: The consistent signal across multiple large, high-quality studies that apixaban has a lower risk of GI bleeding and rivaroxaban a higher risk of major bleeding strengthens the credibility of these findings [1] [2] [3].

References

Edoxaban LC-MS/MS method validation specificity sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Validated LC-MS/MS Methods for Edoxaban

The table below summarizes the performance data from three independent validation studies, offering a clear benchmark for sensitivity, linearity, and precision.

Study & Focus Linear Range (ng/mL) Sensitivity (LLOQ, ng/mL) Key Analytes Precision (% RSD) Recovery & Matrix Effect
Ariizumi et al. (2020) [1] 1 - 1000 1.0 Edoxaban, 4CA-EDX, ND-EDX Intra-day: ≤9.8%, Inter-day: ≤7.8% Recovery: 92.8–107.5%; Matrix effect: 95.3–106.6%
Multi-DOAC Method (2018) [2] 5 - 800 (nmol/L) ^a ~2.4 (nmol/L) ^a Apixaban, Dabigatran, Edoxaban, Rivaroxaban Between-day: 3.3%–10% Recovery: 85%–105%; Matrix effect (corrected): 88%–102%
Yu et al. (2025) [3] 2 - 1000 2.0 Rivaroxaban, Apixaban, Edoxaban Inter/Intra-day RSD < 15% Recovery: 104%–125%; Matrix effect: 73%–108%

Note: ^a To convert nmol/L to ng/mL for edoxaban (MW = 548.1 g/mol), approximately multiply by 0.55. Thus, 5 nmol/L ≈ 2.75 ng/mL and 800 nmol/L ≈ 440 ng/mL.

Key Insights from the Data:

  • Sensitivity: The method by Ariizumi et al. demonstrates superior sensitivity (LLOQ of 1 ng/mL), which is crucial for detecting low drug concentrations in clinical applications [1].
  • Comprehensive Metabolite Coverage: A critical finding is the importance of measuring edoxaban's active metabolite, M4 (4CA-EDX). Its co-presence can interfere with anti-Xa assays, making LC-MS/MS with metabolite quantification the most accurate method for assessing total anticoagulant activity [1] [4].
  • High-Throughput Potential: The method described in the multi-DOAC study features a very short run time of 3.0 minutes, making it highly suitable for laboratories with a high sample volume [2].

Detailed Experimental Protocols

Here are the specific methodologies used in the studies cited above, which can serve as a robust starting point for your own protocol development.

Method for Simultaneous Quantification of Edoxaban and Metabolites

This protocol is ideal for studies requiring a complete pharmacokinetic profile [1].

  • Sample Preparation: Use a simple one-step protein precipitation. A 50 μL plasma sample is mixed with 150 μL of a cooled internal standard solution in acetonitrile (containing deuterated edoxaban). The mixture is vortexed, centrifuged, and the supernatant is injected into the LC-MS/MS system.
  • LC Conditions:
    • Column: Core–shell ODS (e.g., Kinetex C18, 2.6 μm, 100 x 2.1 mm)
    • Mobile Phase: A) 10 mM Ammonium acetate buffer, B) Acetonitrile
    • Gradient: Start at 20% B, increase to 95% B over 4.5 minutes, then re-equilibrate.
    • Flow Rate: 0.4 mL/min
    • Run Time: 7 minutes
    • Temperature: 40 °C
  • MS/MS Conditions:
    • Ionization: Positive electrospray ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions:
      • Edoxaban: 548.3 → 366.3
      • Metabolite M4 (4CA-EDX): 564.2 → 383.1
      • Metabolite ND-EDX: 534.3 → 352.1
Rapid Multi-DOAC Quantification Method

This method is optimal for clinical labs that need to monitor several DOACs simultaneously with high throughput [2] [3].

  • Sample Preparation: The process can be automated with a pipetting robot. A 100 μL serum sample is mixed with 25 μL of a combined internal standard solution. Protein precipitation and phospholipid removal are performed using a specialized 96-well plate (e.g., Waters Ostro plate) with 375 μL of 1% formic acid in acetonitrile. The eluate is collected for analysis.
  • LC Conditions:
    • Column: Acquity UPLC HSS T3 (1.8 μm, 2.1 x 100 mm)
    • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile (or Methanol)
    • Gradient: Rapid gradient to achieve separation (specific gradient similar to the one below).
    • Flow Rate: ~0.35-0.5 mL/min
    • Run Time: 3.0 minutes
  • MS/MS Conditions:
    • Ionization: Positive electrospray ionization (ESI+)
    • Detection: MRM
    • Ion Transitions: Optimize for each DOAC (e.g., Edoxaban: 548.3 → 366.3).

Edoxaban LC-MS/MS Analysis Workflow

The following diagram outlines the general workflow for a validated LC-MS/MS analysis of Edoxaban, integrating steps from the protocols above.

SamplePrep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification (Internal Standard Method) MS_Detection->Data_Analysis

Key Validation Considerations

  • Specificity: Ensure the method can distinguish edoxaban and its metabolites from endogenous plasma components. This is typically confirmed by analyzing blank plasma from at least six different sources [1] [5].
  • Stability: Be aware that one study noted edoxaban in serum samples was unstable when stored for more than 6 hours at 30°C. Investigate stability under your specific storage and processing conditions [2].

References

Comparison of Green Analytical Methods for Edoxaban

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes four analytical methods that have undergone formal greenness assessment, highlighting their key characteristics and performance metrics.

Method & Principle Key Experimental Conditions Analytical Performance (Range, LOD, LOQ) Greenness Assessment Tools & Findings

| Potentiometric Sensor [1] | Sensor Fabrication: Screen-printed electrode with EDTM-PTA ion-pair complex and dibutyl phthalate plasticizer. Measurement: Potentiometric in 0.1 M HCl [1]. | Range: 5.0 × 10⁻⁶ to 1.0 × 10⁻² M [1] LOD: 4.3 × 10⁻⁶ M [1] | Eco-Scale & Complex-GAPI: Method proven to be eco-friendly [1]. | | Fluorimetry (Bell Pepper CDs) [2] | Probe Synthesis: Carbon dots from bell pepper seeds via microwave/thermal methods. Mechanism: Inner Filter Effect (IFE). Measurement: Fluorescence quenching at λex/λem 310/409 nm in BR buffer [2]. | Range: 0.80–20.00 µg/mL [2] LOD: 0.22-0.23 µg/mL [2] LOQ: 0.69-0.72 µg/mL [2] | BAGI, Complex-GAPI, Eco-Scale: Evaluated synthesis and analysis; appropriate for routine control [2]. | | Fluorimetry (Tb,N@CQDs) [3] | Probe Synthesis: Terbium-doped carbon quantum dots via microwave (7 min). Measurement: Fluorescence quenching at 436 nm [3]. | Range: 30.0–350.0 ng/mL [3] LOQ: 18.33 ng/mL [3] | Greenness Assessments: Method evaluated for sustainability [3]. | | Derivatization Fluorimetry [4] | Derivatization: Reaction with 9-fluorenyl methyl chloroformate (FMOC-Cl). Measurement: Spectrofluorimetric detection post-derivatization [4]. | Method developed for pure and pharmaceutical dosage forms [4] | Eco-Scale & ComplexGAPI: Method assessed for greenness [4]. |

Detailed Experimental Protocols

For researchers interested in implementation, here is a deeper dive into the methodologies for the two carbon-dot-based approaches.

Fabrication of Screen-Printed Potentiometric Sensor [1]
  • 1. Ion-Pair Complex Preparation: Mix 25 mL of 1.0 × 10⁻² M Phosphotungstic Acid (PTA) with 25 mL of 1.0 × 10⁻² M Edoxaban solution. Stir for 10 minutes, filter the precipitate, and wash with distilled water.
  • 2. Sensing Cocktail Preparation: Dissolve 15 mg of the EDTM-PTA ion-pair complex, 200 µg of dibutyl phthalate (plasticizer), and 100 mg of PVC in 3 mL of tetrahydrofuran (THF).
  • 3. Electrode Printing: Print a conductive carbon track on a PVC support. Print the sensing membrane cocktail over the carbon track and dry in a vacuum oven at 40°C for two hours.
  • 4. Calibration: Precondition the electrode in 10⁻³ M Edoxaban solution for 10 minutes. Calibrate by measuring the potential across a series of standard solutions (5.0 × 10⁻⁶ to 1.0 × 10⁻² M).
Synthesis of Bell-Pepper-Seed Carbon Dots (CDs) & Analysis [2]
  • 1. CDs Synthesis (Microwave):
    • Wash bell pepper seeds and place them on a glass plate with 5 mL water.
    • Irradiate in a domestic microwave (700 W) for ~15 minutes until seeds turn dark brown.
    • Grind the charred seeds, add 15 mL water, and sonicate to extract CDs. Filter the supernatant.
  • 2. Fluorescence Measurement:
    • Mix a fixed volume of the CDs probe with increasing concentrations of Edoxaban standard or sample solution.
    • Use Britton-Robinson (BR) buffer to maintain pH.
    • Measure the decrease in fluorescence intensity at 409 nm (with excitation at 310 nm).

Visualizing the Analytical Workflows

The following diagrams illustrate the core procedures for the two carbon-dot-based methods, which offer high greenness potential.

g cluster_cds Bell Pepper Seed Carbon Dots (CDs) Method cluster_tbcds Terbium-Doped Carbon Quantum Dots (Tb,N@CQDs) Method start1 Start: Bell Pepper Seeds step1 Wash with Water start1->step1 step2 Microwave Irradiation (15 min, 700W) step1->step2 step3 Grind Charred Seeds step2->step3 step4 Add Water & Sonicate step3->step4 step5 Centrifuge & Filter step4->step5 probe CDs Probe (Supernatant) step5->probe mix Mix CDs Probe with Edoxaban Sample probe->mix measure Measure Fluorescence Quenching (λex/λem = 310/409 nm) mix->measure result1 Result: Edoxaban Concentration measure->result1 start2 Start: Precursors synth Microwave-Assisted Synthesis (7 minutes) start2->synth probe2 Tb,N@CQDs Probe synth->probe2 mix2 Mix Tb,N@CQDs with Edoxaban Sample probe2->mix2 measure2 Measure Fluorescence Quenching (Emission at 436 nm) mix2->measure2 result2 Result: Edoxaban Concentration measure2->result2

Key Insights for Method Selection

  • Greenness and Simplicity: The potentiometric sensor is highly selective and uses simple instrumentation, making it suitable for rapid analysis [1]. The carbon dots derived from bell pepper seeds represent a superior green approach by converting agricultural waste into a valuable analytical tool [2].
  • Sensitivity and Speed: The terbium-doped carbon quantum dots (Tb,N@CQDs) method stands out for its very fast synthesis (7 minutes) and high sensitivity, capable of detecting Edoxaban at very low concentrations (ng/mL), which is ideal for bio-analytical applications like plasma analysis [3].
  • Complexity vs. Cost: The derivatization method, while sensitive, involves an extra reaction step with a chemical reagent (FMOC-Cl), which can increase complexity, cost, and environmental impact compared to the direct methods [4].

References

Edoxaban anticoagulant activity comparison standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Edoxaban vs. Standard Therapy: An Overview

Edoxaban is a direct, selective, and reversible inhibitor of coagulation factor Xa (FXa). [1] [2] Its inhibition of FXa, a key serine protease in the coagulation cascade, reduces the conversion of prothrombin to thrombin, thereby preventing thrombus development. [1] In contrast, the standard therapy, warfarin, is a vitamin K antagonist (VKA) that inhibits the synthesis of several vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [3] [4]

The table below summarizes the fundamental differences between these two agents.

Feature Edoxaban Warfarin
Mechanism of Action Direct, selective, reversible Factor Xa inhibitor [1] [2] Vitamin K antagonist; inhibits synthesis of Factors II, VII, IX, and X [3] [4]
Pharmacokinetic Profile Rapid onset (1-2 hours to Cmax), half-life 10-14 hours [1] [4] Variable onset and offset, longer half-life (20-60 hours) [4]
Dosing Regimen Once daily (60 mg or 30 mg based on patient factors) [1] Once daily, dose titrated to INR [5]
Monitoring Needs No routine coagulation monitoring required [1] Requires frequent INR monitoring and dose adjustment [3]
Food & Drug Interactions Minimal food interactions; interacts with P-gp inhibitors [1] [2] Numerous drug-drug and food-drug interactions [4]
Clearance Renal (~50%) and non-renal (~50%) pathways [1] [4] Primarily hepatic metabolism [4]

Efficacy and Safety Data from Clinical Trials

Large-scale clinical trials and meta-analyses have consistently demonstrated that edoxaban is non-inferior to warfarin in preventing stroke and systemic embolism, with a superior safety profile, particularly regarding bleeding risks.

Key Efficacy and Safety Outcomes from a Meta-Analysis [3] A 2021 meta-analysis of 5 randomized controlled trials (10 trial comparisons) including 24,836 patients with atrial fibrillation provided the following pooled results, presented as Risk Ratios (RR) for edoxaban versus warfarin:

Outcome Risk Ratio (RR) (95% CI) for Edoxaban vs. Warfarin Statistical Significance
Cardiovascular Death RR: 0.86 (0.80–0.93) Significant reduction
Major Bleeding RR: 0.65 (0.59–0.71) Significant reduction
Non-Major Bleeding RR: 0.80 (0.77–0.84) Significant reduction
Stroke RR: 1.00 (0.90–1.11) Non-inferior (no significant difference)
Systemic Embolic Events (SEE) RR: 1.00 (0.67–1.49) Non-inferior (no significant difference)
Myocardial Infarction RR: 1.08 (0.93–1.27) Non-inferior (no significant difference)

Real-World Evidence and Comparisons with Other DOACs [6] A 2025 systematic review and network meta-analysis of European real-world evidence (57 studies) found that Direct Oral Anticoagulants (DOACs) showed benefit over VKAs for most outcomes. Specifically, edoxaban demonstrated a comparable effectiveness and safety profile to other DOACs and significantly reduced the risk of major bleeding (Hazard Ratio [HR]: 0.67; 95% CrI: 0.54–0.84) and intracranial hemorrhage (HR: 0.69; 95% CrI: 0.51–0.94) when compared directly with rivaroxaban. [6]

Detailed Experimental Protocols

For researchers, the design and methodology of pivotal trials are crucial for interpreting data and designing future studies.

ENGAGE AF-TIMI 48 Trial [3] [7] This was the pivotal Phase 3 trial that led to the approval of edoxaban for non-valvular atrial fibrillation (NVAF).

  • Objective: To determine whether edoxaban is non-inferior to warfarin for the prevention of stroke and systemic embolism in patients with AF.
  • Design: A phase 3, randomized, double-blind, double-dummy, multinational, non-inferiority trial.
  • Population: Approximately 20,500 subjects with electrical documentation of AF and a CHADS₂ score ≥2.
  • Intervention: Patients were randomized to one of three arms:
    • Edoxaban high-exposure strategy (60 mg once daily, with dose adjustment for drug clearance).
    • Edoxaban low-exposure strategy (30 mg once daily, with dose adjustment for drug clearance).
    • Warfarin (titrated to an International Normalized Ratio (INR) of 2.0–3.0).
  • Blinding: Blinded treatment was maintained through the use of sham INR results in patients receiving edoxaban.
  • Primary Efficacy Endpoint: A composite of stroke and systemic embolism.
  • Primary Safety Endpoint: Major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).
  • Follow-up: The expected median follow-up was 24 months.

ENSURE-AF Trial [8] This trial focused on the specific clinical scenario of cardioversion in patients with NVAF.

  • Objective: To evaluate the feasibility of edoxaban for patients requiring anticoagulation before elective electrical cardioversion.
  • Design: A phase 3b, randomized, open-label, blinded endpoint evaluation (PROBE) trial.
  • Population: 2,199 patients with documented NVAF scheduled for electrical cardioversion.
  • Intervention: Patients were randomized to:
    • Edoxaban (dosed at 60 mg or 30 mg once daily based on renal function, body weight, and concomitant P-gp inhibitor use).
    • Standard therapy with enoxaparin bridging followed by warfarin (target INR 2.0–3.0).
  • Primary Efficacy Endpoint: A composite of stroke, systemic embolic event, myocardial infarction, and cardiovascular death at day 28.
  • Primary Safety Endpoint: A composite of major and clinically relevant non-major bleeding events at 30 days.

Pharmacological Pathways and Workflow

The following diagrams illustrate edoxaban's specific mechanism of action within the coagulation cascade and a generalized workflow for a comparative clinical trial.

Edoxaban's Mechanism of Action in the Coagulation Cascade This diagram shows how edoxaban selectively targets a single step in the cascade, unlike warfarin.

G Start Coagulation Cascade Activation FX Factor X Start->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin WarfarinEffect Warfarin Effect: Inhibits synthesis of Factors II, VII, IX, X WarfarinEffect->Prothrombin EdoxabanEffect Edoxaban Effect: Directly inhibits Factor Xa EdoxabanEffect->FXa

Generalized Workflow for a Comparative Anticoagulant Trial This diagram outlines the high-level structure of a trial like ENGAGE AF-TIMI 48.

G P1 Patient Population: Diagnosed with NVAF, CHADS₂ score ≥2 P2 Stratification & Randomization P1->P2 P3 Intervention Group (e.g., Edoxaban) P2->P3 P4 Control Group (e.g., Warfarin) P2->P4 P5 Blinded Follow-up (Median 24 months) P3->P5 P4->P5 P6 Endpoint Adjudication P5->P6 P7 Statistical Analysis: Non-inferiority Testing P6->P7

Key Considerations for Research and Development

  • Dosing and Specific Populations: Edoxaban requires dose reduction in patients with renal impairment (CrCl 15-50 mL/min), low body weight (<60 kg), or when used with certain P-gp inhibitors. [1] It is not recommended for patients with NVAF and a CrCl >95 mL/min due to reduced efficacy. [1] [2]
  • Safety Profile: While edoxaban reduces major bleeding risks overall, bleeding remains its primary adverse effect. [1] Other boxed warnings include the risk of spinal/epidural hematoma during neuraxial anesthesia and thrombotic events upon premature discontinuation. [1]
  • Regulatory and Clinical Context: Major international guidelines (e.g., Canadian Cardiovascular Society, European Society of Cardiology) now recommend DOACs like edoxaban over warfarin for stroke prevention in NVAF across most risk strata. [5]

References

Comparison of Voltammetric Methods for Edoxaban Determination

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key analytical parameters from two core studies that developed and validated voltammetric methods for Edoxaban.

Parameter Pencil Graphite Electrode (PGE) [1] Glassy Carbon Electrode (GCE) [2] Boron-Doped Diamond Electrode (BDDE) [2]
Electrochemical Technique Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV)
Supporting Electrolyte Britton-Robinson Buffer (pH 9.0) Britton-Robinson Buffer (pH 5.0) Britton-Robinson Buffer (pH 5.0)
Oxidation Peak Potential +0.98 V (vs. Ag/AgCl) +1.09 V (vs. Ag/AgCl) +1.29 V (vs. Ag/AgCl)
Linear Range 0.2 - 1.8 µM 0.4 - 3.2 µM 0.4 - 3.2 µM
Limit of Detection (LOD) 0.073 µM 0.212 µM 0.161 µM
Limit of Quantification (LOQ) 0.243 µM 0.642 µM 0.487 µM
Application Pharmaceutical dosage forms, spiked human urine Pharmaceutical dosage forms Pharmaceutical dosage forms
Reported Advantages Disposable, low cost, simple, eco-friendly, no cleaning required Wide potential window, good reproducibility, stability Wide potential window, low background current, resistant to fouling

Detailed Experimental Protocols

Here are the methodologies used in the key studies for electrode preparation, measurement, and application to real samples.

Method Using a Pencil Graphite Electrode (PGE)
  • Electrode Preparation: A PGE (Rotring Tikky, 0.5 mm diameter) was used as the working electrode. The pencil tip was cut to a length of 30 mm. Before each measurement, the electrode was electrochemically activated by applying a potential of +1.4 V for 60 seconds in a Britton-Robinson (BR) buffer at pH 9.0 [1]. The PGE was designed for single use.
  • Voltammetric Procedure: The analysis was performed using a standard three-electrode system with a platinum wire counter electrode and an Ag/AgCl reference electrode. The activated PGE was placed in a cell containing 5 mL of BR buffer (pH 9.0) and the drug sample. Measurements were taken using Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) [1].
  • Sample Preparation:
    • Pharmaceuticals: A LIXIANA 60 mg tablet was dissolved in dimethyl sulfoxide (DMSO) [1].
    • Biological Fluids: A urine sample from a healthy volunteer was vortexed for 5 minutes at 3000 rpm. The analysis was performed using the standard addition method to minimize matrix effects [1].
Method Using Glassy Carbon and Boron-Doped Diamond Electrodes
  • Electrode System: The study used both a Glassy Carbon Electrode (GCE) and a Boron-Doped Diamond Electrode (BDDE) as working electrodes. The GCE was polished before use with alumina slurry on a microcloth, then rinsed with distilled water. The BDDE was used as received [2].
  • Voltammetric Procedure: Experiments were conducted in a three-electrode cell with the GCE or BDDE, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. The electrochemical behavior of Edoxaban was investigated in BR buffer solutions across a pH range of 2.0 to 10.0, with pH 5.0 selected as the optimal medium. CV and SWV techniques were employed [2].
  • Sample Preparation: The method was applied to pharmaceutical dosage forms. Tablets were dissolved in DMSO to prepare a stock solution, which was then diluted with the supporting electrolyte for analysis [2].

Experimental Workflow for Voltammetric Determination of Edoxaban

The diagram below illustrates the general decision-making pathway and experimental steps for determining Edoxaban using voltammetry, based on the cited studies.

Start Start: Determination of Edoxaban ElectrodeChoice Select Working Electrode Start->ElectrodeChoice PGE Pencil Graphite Electrode (PGE) ElectrodeChoice->PGE GCE Glassy Carbon Electrode (GCE) ElectrodeChoice->GCE BDDE Boron-Doped Diamond Electrode (BDDE) ElectrodeChoice->BDDE PrepPGE Electrochemical Activation: +1.4 V for 60 s in pH 9.0 Buffer PGE->PrepPGE PrepGC Polishing with Alumina Slurry and Rinsing GCE->PrepGC PrepBDD Use as Received (No Pretreatment) BDDE->PrepBDD CommonPath Common Experimental Steps PrepPGE->CommonPath PrepGC->CommonPath PrepBDD->CommonPath Setup Three-Electrode Cell Setup CommonPath->Setup Buffer Prepare Supporting Electrolyte (BR Buffer, Optimal pH) Setup->Buffer Measure Perform Measurement (Cyclic or Square Wave Voltammetry) Buffer->Measure Analyze Analyze Oxidation Signal (~ +1.0 V to +1.3 V vs. Ag/AgCl) Measure->Analyze Quantify Quantify Using Calibration Curve Analyze->Quantify

This workflow summarizes the key steps for determining Edoxaban using different electrode types. The PGE method is notable for its simple electrochemical activation, while GCE requires mechanical polishing. All methods share a common core procedure after electrode preparation [1] [2].

Key Insights from the Comparison

  • Sensitivity and Cost: The Pencil Graphite Electrode offers the best limit of detection and is the most cost-effective and eco-friendly option, ideal for disposable use and routine analysis [1].
  • Robustness and Wide Potential Window: The Glassy Carbon Electrode and Boron-Doped Diamond Electrode are more robust, reusable options. The BDDE, in particular, operates with a wide potential window and is very resistant to chemical fouling, which can be advantageous for complex samples [2].
  • Method Validation: All described methods were successfully validated by quantifying Edoxaban in pharmaceutical formulations, demonstrating their practical applicability for quality control. The PGE method was also successfully applied to spiked human urine samples, showing its potential for therapeutic drug monitoring [1].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

737.2068313 Da

Monoisotopic Mass

737.2068313 Da

Heavy Atom Count

49

Appearance

Off-White Solid

Melting Point

>255°C

UNII

972203R4EW

Drug Indication

Prevention of stroke and systemic embolism in adult patients with nonvalvular atrial fibrillation (NVAF) with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack (TIA). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticoagulants; Antithrombins

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

1229194-11-9

FDA Medication Guides

SAVAYSA
EDOXABAN TOSYLATE
TABLET;ORAL
DAIICHI SANKYO INC
10/18/2023

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

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